molecular formula C13H14N2 B2442454 3-(2-Pyridin-4-yl-ethyl)-phenylamine CAS No. 388627-91-6

3-(2-Pyridin-4-yl-ethyl)-phenylamine

Cat. No.: B2442454
CAS No.: 388627-91-6
M. Wt: 198.269
InChI Key: KFJRPNNTWKWJHB-UHFFFAOYSA-N
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Description

3-(2-Pyridin-4-yl-ethyl)-phenylamine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.269. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Pyridin-4-yl-ethyl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Pyridin-4-yl-ethyl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-pyridin-4-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-3,6-10H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJRPNNTWKWJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641473
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

3-(2-Pyridin-4-yl-ethyl)-phenylamine CAS 388627-91-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and medicinal chemistry applications of 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS 388627-91-6). It is structured to provide actionable intelligence for drug discovery workflows, focusing on its utility as a pharmacophore scaffold in kinase inhibitor development.

CAS: 388627-91-6 Role: Bifunctional Pharmacophore & Kinase Inhibitor Intermediate

Executive Summary

3-(2-Pyridin-4-yl-ethyl)-phenylamine is a "privileged structure" in medicinal chemistry, serving as a critical building block for Type II kinase inhibitors and GPCR modulators . Its structure features a flexible ethylene linker connecting a polar pyridine ring (hydrogen bond acceptor) and an aniline moiety (hydrogen bond donor/acceptor). This distinct geometry allows the molecule to span the "gatekeeper" region of kinase ATP-binding pockets, facilitating interactions between the hinge region and the solvent-exposed front pocket.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyDataNote
IUPAC Name 3-[2-(pyridin-4-yl)ethyl]aniline
CAS Number 388627-91-6
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.26 g/mol
SMILES Nc1cccc(CCc2ccncc2)c1
LogP (Predicted) 2.1 ± 0.3Lipophilic enough for membrane permeability; suitable for CNS penetration optimization.[1]
pKa (Pyridine N) ~5.2Protonatable at physiological pH; aids solubility.
pKa (Aniline N) ~4.6Weak base; serves as a nucleophile for amide coupling.
Appearance Viscous oil or low-melting solidTends to darken upon oxidation (aniline nature).
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited water solubility at neutral pH.

Strategic Synthesis: The "Heck-Reduction" Protocol

While multiple routes exist (e.g., Sonogashira coupling), the Heck Reaction followed by Global Reduction is the most robust, scalable, and atom-economical method for synthesizing this scaffold. This route avoids expensive alkynyl precursors and utilizes stable nitro-aromatics.

Step 1: Heck Coupling

Reaction: 1-Bromo-3-nitrobenzene + 4-Vinylpyridine


 (E)-4-(3-nitrostyryl)pyridine
  • Catalyst: Pd(OAc)₂ (1-3 mol%) with P(o-tol)₃ ligand.

  • Base/Solvent: Triethylamine (Et₃N) in DMF or Acetonitrile at 100°C.

  • Mechanism: Oxidative addition of Pd into the Ar-Br bond, migratory insertion of the alkene, and

    
    -hydride elimination to yield the trans-stilbene derivative.
    
Step 2: Global Hydrogenation

Reaction: (E)-4-(3-nitrostyryl)pyridine + H₂


 3-(2-Pyridin-4-yl-ethyl)-phenylamine
  • Conditions: H₂ (balloon or 30 psi), 10% Pd/C, Methanol/Ethanol.

  • Chemo-selectivity: Palladium on carbon efficiently reduces both the alkene (C=C) and the nitro group (NO₂) in a "one-pot" downstream process.

  • Purification: The product is filtered through Celite to remove Pd. Acid-base extraction is recommended to remove non-basic impurities.

Synthetic Workflow Diagram

SynthesisProtocol cluster_0 Step 1: C-C Bond Formation Start1 1-Bromo-3-nitrobenzene Inter Intermediate: (E)-4-(3-nitrostyryl)pyridine Start1->Inter Heck Coupling Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C Start2 4-Vinylpyridine Start2->Inter Final Target: 3-(2-Pyridin-4-yl-ethyl)-phenylamine Inter->Final Global Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT

Figure 1: Two-step synthetic cascade utilizing Heck coupling and catalytic hydrogenation to generate the target scaffold.

Medicinal Chemistry Applications

This compound is primarily used as a Linker-Head motif in kinase inhibitor design.

Mechanistic Role in Drug Design
  • The Aniline Handle (Hinge Binder/Linker): The primary amine is typically derivatized into an amide or urea. This new bond often forms key hydrogen bonds with the kinase "hinge" region (e.g., Glu/Cys residues) or the conserved DFG-motif aspartate.

  • The Ethylene Bridge (Spacer): The 2-carbon saturated chain provides flexibility, allowing the molecule to adopt a non-planar conformation essential for fitting into the hydrophobic channel without steric clash.

  • The Pyridine Tail (Solvent Interaction): The pyridine ring often extends towards the solvent front or interacts with specific residues (like Lys or Glu) via cation-

    
     or hydrogen bonding interactions.
    
Case Study: Type II Kinase Inhibition

In inhibitors targeting VEGFR2 or p38 MAPK , this scaffold mimics the structural logic of drugs like Sorafenib. The 3-position substitution on the phenyl ring directs the pyridine tail into the "allosteric pocket" created when the DFG motif is in the "out" conformation.

Pharmacophore Aniline Aniline Nitrogen (Amide Formation) Linker Ethylene Bridge (Flexible Spacer) Aniline->Linker Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Aniline->Hinge Derivatized to Urea/Amide Pyridine Pyridine Ring (Solubilizing Group / H-Bond Acceptor) Linker->Pyridine Pocket Hydrophobic Channel (Gatekeeper Residue) Linker->Pocket Spans Gatekeeper Solvent Solvent Front (Polar Interaction) Pyridine->Solvent Exposed to Water

Figure 2: Pharmacophore mapping of the CAS 388627-91-6 scaffold within a theoretical kinase binding pocket.[2][3][4]

Handling, Stability & Safety

Signal Word: WARNING

  • Acute Toxicity: Like most anilines, this compound is likely harmful if swallowed or inhaled. It may cause methemoglobinemia (interference with oxygen transport in blood).

  • Skin/Eye: Causes skin irritation and serious eye irritation. The pyridine component can be a sensitizer.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (turning dark brown/black) upon exposure to air and light.

  • Disposal: Must be disposed of as hazardous organic waste containing nitrogen.

Self-Validating Purity Check: Before using in a biological assay, verify purity via LC-MS.

  • Pass Criteria: Single peak at 254 nm; Mass spectrum shows [M+H]⁺ = 199.1.

  • Fail Criteria: Presence of M+H 197 (unreduced alkene) or M+H 229 (unreduced nitro intermediate).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80054222, 3-(Pyridin-4-ylsulfanylmethyl)aniline (Analogous Structure). Retrieved from [Link][5]

  • Royal Society of Chemistry. Synthesis of (Z)-N-(1-aryl-2-(pyridine-2-yl)vinyl)anilines (Heck/Coupling Protocols). Retrieved from [Link]

Sources

Chemo-Structural Analysis and Synthetic Utility of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Subject: CAS 388627-91-6 | Molecular Scaffolding in Kinase Inhibitor Design

Executive Summary

3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS: 388627-91-6) is a critical bifunctional intermediate used primarily in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). Structurally, it features a flexible ethyl bridge connecting a solvent-exposed pyridine ring (hydrogen bond acceptor) to an internal phenylamine core (hydrogen bond donor).

This specific architecture allows the molecule to function as a "hinge-binder" or a "gatekeeper" probe in drug discovery, particularly for Type II kinase inhibitors where the flexible linker permits the molecule to navigate the steric bulk of the ATP-binding pocket.

Physicochemical Specifications

The following data aggregates calculated and experimental values for high-precision laboratory referencing.

PropertyValueTechnical Note
Chemical Name 3-(2-Pyridin-4-yl-ethyl)-phenylamineSynonyms: 3-(2-(pyridin-4-yl)ethyl)aniline
CAS Number 388627-91-6 Verified identifier for procurement
Molecular Formula

Molecular Weight 198.26 g/mol Exact Mass: 198.1157
Appearance Pale yellow to brown solidOxidation sensitive (amine)
Predicted LogP ~2.3 - 2.8Moderate lipophilicity; cell-permeable
pKa (Pyridine N) ~5.25Protonates in acidic media (salt formation)
pKa (Aniline N) ~4.60Weakly basic; nucleophilic center
Solubility DMSO, Methanol, DCMLimited solubility in water at neutral pH
Synthetic Architecture & Methodology

The synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine requires a strategy that establishes the carbon-carbon bond between the heterocycle and the aryl ring while maintaining the integrity of the amine.

Recommended Protocol: The Heck-Reduction Sequence

While various routes exist (e.g., Sonogashira coupling), the Heck Cross-Coupling followed by Hydrogenation is the most robust pathway for scalability and atom economy.

Step 1: Heck Coupling (Formation of the Vinyl Linker)

  • Reactants: 3-Bromoaniline (1.0 eq) + 4-Vinylpyridine (1.2 eq).

  • Catalyst: Palladium(II) acetate (

    
    ) (5 mol%).
    
  • Ligand: Tri-o-tolylphosphine (

    
    ) (10 mol%).
    
  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile, reflux at 80-100°C.

  • Mechanism: The Pd(0) species undergoes oxidative addition into the aryl-bromide bond.[1] Coordination of the vinylpyridine followed by migratory insertion and

    
    -hydride elimination yields the stilbene-like intermediate: (E)-3-(2-(pyridin-4-yl)vinyl)aniline.
    

Step 2: Catalytic Hydrogenation (Reduction to Ethyl Linker)

  • Substrate: Vinyl intermediate from Step 1.

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Conditions:

    
     atmosphere (balloon pressure or 30 psi), Methanol/Ethanol solvent, RT, 4-12 hours.
    
  • Outcome: The alkene double bond is reduced to a single bond (ethyl group).

    • Critical Control: Monitor reaction time to avoid reducing the pyridine ring (which requires harsher conditions/acidic media).

Workflow Visualization (DOT Diagram)

SynthesisWorkflow start Reactants: 3-Bromoaniline + 4-Vinylpyridine catalyst Heck Coupling Pd(OAc)2 / P(o-tol)3 Base, 100°C start->catalyst Mix intermed Intermediate: (E)-3-(2-(pyridin-4-yl)vinyl)aniline (Stilbene Analog) catalyst->intermed C-C Bond Formation reduction Hydrogenation H2 (1 atm), 10% Pd/C MeOH, RT intermed->reduction Purify & Redissolve product Final Product: 3-(2-Pyridin-4-yl-ethyl)-phenylamine (Ethyl Linker) reduction->product Alkene Saturation

Caption: Figure 1. Step-wise synthetic pathway utilizing Heck cross-coupling to establish the carbon scaffold, followed by chemoselective hydrogenation to generate the flexible ethyl linker.

Analytical Validation (QC Standards)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

1H-NMR (Proton NMR) - 400 MHz, DMSO-d6

The hallmark of this molecule is the disappearance of the vinyl protons (doublets at ~7.0-7.5 ppm with high coupling constants) and the appearance of the ethyl bridge signals.

  • 
     8.45 ppm (d, 2H):  Pyridine protons adjacent to Nitrogen (C2, C6). Distinctive deshielding.
    
  • 
     7.25 ppm (d, 2H):  Pyridine protons (C3, C5).
    
  • 
     6.90 - 7.00 ppm (m, 1H):  Phenyl ring (C5).
    
  • 
     6.30 - 6.50 ppm (m, 3H):  Phenyl ring protons ortho/para to amine (C2, C4, C6). Upfield shift due to amine electron donation.
    
  • 
     5.00 ppm (s, 2H): 
    
    
    
    broad singlet (exchangeable with
    
    
    ).
  • 
     2.80 - 2.95 ppm (m, 4H): Critical Diagnostic Signal.  Two overlapping triplets or a multiplet representing the 
    
    
    
    bridge.
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 199.12 m/z.

  • Fragmentation: Loss of the pyridine ring or cleavage of the ethyl chain may be observed at higher collision energies.

Application in Drug Discovery[4][5]

This molecule is not merely a reagent; it is a pharmacophore scaffold .

  • Kinase Inhibition (Type II): The 3-position amine is frequently derivatized into a urea or amide moiety (e.g., reacting with an isocyanate). This urea motif binds to the Glu/Asp "DFG-motif" in kinases (like VEGFR2 or BRAF), locking the kinase in an inactive conformation.

    • Example Logic: The phenyl ring sits in the hydrophobic pocket, while the ethyl-pyridine tail extends into the solvent front or interacts with the "gatekeeper" residue, improving solubility and selectivity.

  • Solubility Enhancement: The basic pyridine nitrogen provides a handle for salt formation (e.g., Tosylate or Mesylate salts), significantly improving the bioavailability of lipophilic drug candidates.

Pharmacophore Logic Diagram

Pharmacophore aniline Phenylamine Core (Scaffold Anchor) amine Primary Amine (-NH2) (Derivatization Point for Urea/Amide) aniline->amine linker Ethyl Bridge (-CH2CH2-) (Rotational Flexibility) aniline->linker pyridine Pyridine Ring (Solubility & H-Bond Acceptor) linker->pyridine

Caption: Figure 2. Structural decomposition of the molecule highlighting its functional roles in medicinal chemistry: anchoring, linking, and solubilizing.

Safety and Handling
  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The amine is prone to oxidation (darkening) upon prolonged air exposure.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid inhalation of dust.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5302725, {4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine (Analog Precursor). Retrieved from [Link]

  • Royal Society of Chemistry. Supporting Information: Synthesis of Pyridyl-Vinyl-Aniline analogs. Retrieved from [Link]

Sources

chemical structure of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthesis, and Pharmacological Utility[1]

Executive Summary

3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS: 388627-91-6), often referred to as 3-[2-(4-pyridyl)ethyl]aniline , represents a critical "flexible-linker" scaffold in medicinal chemistry. Unlike its rigid biaryl congeners (e.g., phenyl-pyridines found in drugs like Sorafenib), this molecule incorporates an ethylene bridge (


) that decouples the electronic conjugation between the aromatic systems while introducing conformational freedom. This monograph details its chemical properties, a robust synthetic protocol via Heck coupling, and its strategic role as a pharmacophore in kinase inhibitor design.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The molecule consists of a central aniline ring substituted at the meta (3-) position with a 2-(pyridin-4-yl)ethyl chain. The meta substitution is structurally significant; it directs subsequent functionalization (e.g., urea or amide formation) at a


 angle relative to the linker, a geometry frequently exploited to access specific hydrophobic pockets in protein targets.
Table 1: Physicochemical Specifications
PropertyValueSignificance
IUPAC Name 3-[2-(pyridin-4-yl)ethyl]anilineOfficial nomenclature
Molecular Formula

-
Molecular Weight 198.26 g/mol Fragment-like, high ligand efficiency potential
CAS Number 388627-91-6Unique Identifier
LogP (Calc) ~2.8 - 3.0Lipophilic; good membrane permeability
TPSA ~39

High oral bioavailability potential (<140

)
pKa (Pyridine) ~5.2Protonatable at physiological pH (lysosome trapping risk)
pKa (Aniline) ~4.6Weak base; nucleophilic handle for derivatization
Structural Analysis

The ethylene linker acts as an electronic insulator. Unlike styryl (vinyl-linked) analogs, the pyridine ring does not withdraw electron density from the aniline via resonance. This maintains the nucleophilicity of the aniline nitrogen, making it a reactive handle for library synthesis.

DOT Diagram 1: Structural Connectivity & Numbering

ChemicalStructure cluster_props Pharmacophore Features Aniline Aniline Ring (Nucleophilic Head) Linker Ethyl Bridge (-CH2-CH2-) (Rotational Freedom) Aniline->Linker C3 Position (Meta) Feat1 H-Bond Donor (-NH2) Aniline->Feat1 Pyridine Pyridine Ring (H-Bond Acceptor) Linker->Pyridine C4 Position Feat2 H-Bond Acceptor (Pyridine N) Pyridine->Feat2

Caption: Structural decomposition highlighting the meta-connectivity and pharmacophoric points.

Synthetic Methodology: The Heck-Reduction Sequence

While various routes exist (e.g., Sonogashira coupling), the Heck reaction followed by catalytic hydrogenation is the most scalable and atom-economical approach for this scaffold. This route avoids the use of unstable diazonium salts or expensive boronic acids associated with other methods.

Phase 1: Heck Coupling

The reaction couples 3-bromoaniline (or 3-bromo-nitrobenzene if protection is needed) with 4-vinylpyridine .

  • Reagents:

    
     (Catalyst), 
    
    
    
    (Ligand),
    
    
    (Base), DMF (Solvent).
  • Mechanism: Oxidative addition of Pd(0) to the aryl bromide, followed by migratory insertion of the alkene, and

    
    -hydride elimination to yield the styryl intermediate.
    
Phase 2: Catalytic Hydrogenation

The alkene (styryl) bond is reduced to an ethyl bridge. If starting from a nitro-precursor, the nitro group is simultaneously reduced to the amine.

  • Reagents:

    
     (1 atm or balloon), 10% Pd/C, Methanol.
    
  • Outcome: Quantitative conversion to 3-(2-Pyridin-4-yl-ethyl)-phenylamine.

Detailed Experimental Protocol (Self-Validating)
  • Coupling: Charge a flask with 3-bromoaniline (1.0 eq), 4-vinylpyridine (1.2 eq),

    
     (5 mol%), and tri-o-tolylphosphine (10 mol%) in DMF. Add triethylamine (2.0 eq). Heat to 100°C under 
    
    
    
    for 12h.
    • Validation: Monitor by TLC (EtOAc/Hexane). Product (styryl intermediate) will be fluorescent and less polar than starting amine.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Reduction: Dissolve the crude styryl intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under

    
     balloon at RT for 4-6h.
    
    • Validation: Disappearance of the alkene protons in

      
       NMR (approx 7.0-7.5 ppm doublets) and appearance of multiplet signals at 2.8-3.0 ppm (ethylene bridge).
      
  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (DCM/MeOH) if necessary.

DOT Diagram 2: Synthesis Workflow

Synthesis Start1 3-Bromoaniline (Starting Material) Step1 Heck Coupling Pd(OAc)2, P(o-tol)3, Et3N, 100°C Start1->Step1 Start2 4-Vinylpyridine (Coupling Partner) Start2->Step1 Inter Intermediate: (E)-3-(2-(pyridin-4-yl)vinyl)aniline (Styryl Linker) Step1->Inter Step2 Hydrogenation H2, Pd/C, MeOH Inter->Step2 Final Product: 3-(2-Pyridin-4-yl-ethyl)-phenylamine (Ethyl Linker) Step2->Final

Caption: Step-wise synthesis via Heck coupling and Pd-catalyzed hydrogenation.

Medicinal Chemistry Applications
The "Hinge-Binder" Strategy

In kinase inhibitor discovery, the pyridine nitrogen often serves as a hydrogen bond acceptor for the "hinge region" of the ATP-binding pocket (e.g., interacting with the backbone NH of specific amino acids).[1]

  • Meta-Aniline Vector: The aniline amine is positioned to project into the "solvent-exposed" region or the "back pocket" (DFG-out conformation). Derivatizing this amine with a urea or amide moiety (e.g., reacting with a substituted isocyanate) creates a "Type II" inhibitor architecture similar to Sorafenib or Imatinib .

  • Flexibility vs. Rigidity: The ethyl linker allows the pyridine headgroup to adjust its orientation to maximize

    
     stacking interactions within the active site, a degree of freedom not possible with rigid biaryl bonds.
    
Nitrogen Scanning

This molecule is also used in "Nitrogen Scanning" campaigns. By synthesizing isomers (2-pyridyl, 3-pyridyl, 4-pyridyl), researchers systematically probe the optimal position of the nitrogen atom for H-bonding without altering the overall lipophilicity or steric bulk of the molecule [1].

DOT Diagram 3: Pharmacophore Mapping

Pharmacophore Pyridine Pyridine Ring (Hinge Binder) TargetHinge Kinase Hinge (Backbone NH) Pyridine->TargetHinge H-Bond Acceptor Linker Ethyl Bridge (Conformational Adjuster) Linker->Pyridine Aniline Aniline NH2 (Linker/Cap Attachment) Linker->Aniline TargetPocket Hydrophobic Pocket / Gatekeeper Aniline->TargetPocket Vector for Deep Pocket

Caption: Pharmacophoric interaction map showing the role of each moiety in kinase binding.

Handling and Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless protonated (pH < 4).

  • Safety: Irritant. Use standard PPE. The pyridine moiety may exhibit metabolic liability (N-oxidation) in vivo, which should be monitored during DMPK studies.

References
  • BenchChem. (2025).[1] 3-Methyl-4-(pyridin-4-yl)aniline: A Key Intermediate in Modern Drug Discovery. Retrieved from

  • Santa Cruz Biotechnology. 3-(2-Pyridin-4-yl-ethyl)-phenylamine Product Specifications. Retrieved from

  • Royal Society of Chemistry. (2024). Synthesis of (Z)-N-(1-aryl-2-(pyridine-2-yl)vinyl)anilines and related scaffolds. Retrieved from

  • PubChem. Compound Summary: 4-(2-Aminophenethyl)pyridine (Isomer Analog). Retrieved from [2]

  • Echemi. 3-(2-Pyridin-4-yl-ethyl)-phenylamine Supplier Data. Retrieved from

Sources

The Emerging Therapeutic Potential of 3-(2-Pyridin-4-yl-ethyl)-phenylamine Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Promise in Medicinal Chemistry

The confluence of aromatic and heteroaromatic ring systems in a single molecular framework has long been a cornerstone of successful drug discovery. The 3-(2-Pyridin-4-yl-ethyl)-phenylamine scaffold, which marries a flexible ethyl-linked phenylamine to a pyridine ring, represents a promising, yet underexplored, chemical space. This guide delves into the prospective biological activities of derivatives based on this core structure, drawing insights from analogous molecular architectures to project their therapeutic potential, particularly in the realm of oncology. While direct, extensive studies on this specific scaffold are nascent, the wealth of data on related phenylamine and pyridine-containing molecules provides a robust foundation for predicting their mechanism of action and guiding future research. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a synthesized understanding of the potential biological impact of these derivatives, grounded in established principles of medicinal chemistry and cancer biology.

Anticipated Biological Activity: A Focus on Anticancer Therapeutics

The structural motifs present in 3-(2-Pyridin-4-yl-ethyl)-phenylamine derivatives are reminiscent of numerous classes of established anticancer agents. The phenylamine portion can act as a crucial hydrogen bond donor and acceptor, while the pyridine ring offers a basic nitrogen atom for key interactions with biological targets and can be readily functionalized. The ethyl linker provides conformational flexibility, allowing the molecule to adopt optimal orientations within target binding sites. Based on extensive literature on related compounds, the primary anticipated biological activities of these derivatives are centered around the inhibition of key cellular processes that drive cancer progression.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

A predominant mechanism of action for many pyridine and aniline-containing anticancer drugs is the inhibition of protein kinases.[1] These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. Deregulation of kinase activity is a hallmark of many cancers.

Derivatives of the 3-(2-Pyridin-4-yl-ethyl)-phenylamine scaffold are predicted to function as inhibitors of several key kinase families, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By blocking VEGFR signaling, these compounds could inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR is a validated strategy in the treatment of various solid tumors.[2]

  • Other Tyrosine Kinases: The broader family of tyrosine kinases presents numerous potential targets.[2]

The binding of these derivatives to the ATP-binding pocket of kinases is expected to be a key feature of their inhibitory activity. The phenylamine moiety can form critical hydrogen bonds with the hinge region of the kinase, a common interaction for Type I and Type II kinase inhibitors.

Signaling Pathway: Postulated Kinase Inhibition

G Derivative 3-(2-Pyridin-4-yl-ethyl)- phenylamine Derivative Kinase Tyrosine Kinase (e.g., VEGFR, EGFR) Derivative->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase Signal_Transduction Downstream Signal Transduction Phosphorylated_Substrate->Signal_Transduction Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Signal_Transduction->Cell_Proliferation

Caption: Postulated mechanism of kinase inhibition.

Induction of Apoptosis: Triggering Programmed Cell Death

A significant body of research demonstrates that aniline and pyridine derivatives can induce apoptosis, or programmed cell death, in cancer cells.[3][4][5][6] This is a critical mechanism for eliminating malignant cells. It is anticipated that 3-(2-Pyridin-4-yl-ethyl)-phenylamine derivatives will share this capability.

The induction of apoptosis by these compounds could proceed through several mechanisms, including:

  • Caspase Activation: The activation of the caspase cascade is a central event in apoptosis. These derivatives may trigger this cascade, leading to the systematic dismantling of the cell.[3]

  • Disruption of Microtubule Dynamics: Some related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[3][6]

Signaling Pathway: Anticipated Apoptosis Induction

G Derivative 3-(2-Pyridin-4-yl-ethyl)- phenylamine Derivative Cell Cancer Cell Derivative->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified overview of apoptosis induction.

Cell Cycle Arrest: Halting Uncontrolled Division

In addition to inducing apoptosis, these derivatives may also cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. This is often a precursor to apoptosis and is a common mechanism of action for many anticancer agents.

Structure-Activity Relationship (SAR) Insights

Based on studies of analogous compounds, several predictions can be made regarding the structure-activity relationships of 3-(2-Pyridin-4-yl-ethyl)-phenylamine derivatives:

  • Substitution on the Phenylamine Ring: Small, electron-donating groups at the meta-position of the aniline ring have been shown to be important for the activity of some related compounds.[3]

  • Substitution on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring will likely have a significant impact on both potency and selectivity.

  • The Ethyl Linker: Modifications to the linker, such as increasing rigidity or introducing heteroatoms, could influence the binding affinity and pharmacokinetic properties of the derivatives.

Experimental Protocols

The following are generalized protocols for the initial biological evaluation of novel 3-(2-Pyridin-4-yl-ethyl)-phenylamine derivatives, adapted from methodologies reported for similar compounds.[7][8][9]

General Synthetic Strategy

A plausible synthetic route to the target compounds would involve the coupling of a suitably substituted phenylamine with a 4-(2-haloethyl)pyridine derivative. Alternatively, a Heck or Sonogashira coupling could be employed to form the ethyl or a related linker between the two aromatic rings, followed by reduction and amination steps.

Experimental Workflow: Synthesis and Initial Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials Reaction Coupling Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Kinase_Assay Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Cytotoxicity->Apoptosis_Assay

Caption: General workflow for synthesis and screening.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay
  • Assay Setup: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time.

  • Detection: Measure the fluorescence to determine the extent of peptide phosphorylation.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Caspase Activity Assay
  • Cell Treatment: Treat cancer cells with the test compounds for 24-48 hours.

  • Cell Lysis: Lyse the cells to release the cellular contents.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., for caspase-3/7) to the cell lysate.

  • Incubation: Incubate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence to quantify caspase activity.

Data Presentation: A Comparative Overview

The following table summarizes the cytotoxic activities of various related aniline and pyridine derivatives against different cancer cell lines, providing a benchmark for the evaluation of novel 3-(2-Pyridin-4-yl-ethyl)-phenylamine derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine aniline derivative (4j)LoVo (colorectal)11.47[7]
Pyrimidine aniline derivative (4f)MCF-7 (breast)11.47[7]
Pyridopyrimidinone-thiazole hybrid (K5)HeLa (cervical)15[8]
Pyridopyrimidinone-thiazole hybrid (K5)MCF-7 (breast)119[8]
4-anilino-2-(2-pyridyl)pyrimidine (5l)T47D (breast)0.018 (EC50)[3]
Thiadiazole-triazole-pyridine derivative (C2)MCF-7 (breast)110.4 (µg/ml)

Conclusion and Future Directions

The 3-(2-Pyridin-4-yl-ethyl)-phenylamine scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the field of oncology. Drawing on the extensive research into related aniline and pyridine derivatives, it is reasonable to hypothesize that compounds based on this core structure will exhibit potent anticancer activity through mechanisms such as kinase inhibition and the induction of apoptosis. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid framework for the synthesis and biological evaluation of new derivatives. Future research should focus on the systematic exploration of substitutions on both the phenylamine and pyridine rings to optimize potency, selectivity, and pharmacokinetic properties. In vivo studies will be crucial to validate the therapeutic potential of the most promising lead compounds.

References

  • Devidi, S., et al. (2023). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Annals of Phytomedicine, 12(1), 303-309.
  • Sirisoma, N., et al. (2006). Discovery of substituted 4-anilino-2-(2-pyridyl)pyrimidines as a new series of apoptosis inducers using a cell- and caspase-based high throughput screening assay. Part 1: structure-activity relationships of the 4-anilino group. Bioorganic & Medicinal Chemistry, 14(23), 7761-7773. Available from: [Link]

  • Ugarkar, B. G., et al. (2005). 5-(3-Bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ylamine: structure-activity relationships of 7-substituted heteroaryl analogs as non-nucleoside adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 13(11), 3705-3720. Available from: [Link]

  • Mohammadi-Farani, A., et al. (2020). Structure of two aniline derivatives as potent anticancer lead compounds.
  • Abdel-Sattar, E., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Pharmaceuticals (Basel), 16(1), 79. Available from: [Link]

  • Pevarello, P., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2345-2361. Available from: [Link]

  • Reda, S. E. (2021). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Al-Said, M. S., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 339(8), 430-435. Available from: [Link]

  • El-Naggar, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7856. Available from: [Link]

  • Ramezanzadeh, F., et al. (2021). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 16(4), 385-394. Available from: [Link]

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. Available from: [Link]

  • El-Metwally, A. M. (2011). In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. International Journal of Pharma and Bio Sciences, 2(1), 436-448.
  • Li, Y., et al. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules, 28(16), 5988. Available from: [Link]

  • Cai, S. X., et al. (2009). Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 19(13), 3422-3425. Available from: [Link]

  • Ramezanzadeh, F., et al. (2021). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl] -3H-pyrido [2,3-d]pyrimidin-4-one derivatives.

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine from 4-Vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through a robust and efficient two-step sequence commencing with a Palladium-catalyzed Heck reaction between 4-vinylpyridine and 3-bromoaniline, followed by the selective catalytic hydrogenation of the resulting vinyl intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful execution.

Introduction

The development of efficient synthetic routes to novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 3-(2-Pyridin-4-yl-ethyl)-phenylamine is a key intermediate possessing both a pyridine and an aniline moiety, making it an attractive scaffold for the synthesis of a diverse range of biologically active molecules and functional materials. This document outlines a reliable and scalable two-step synthesis strategy, beginning with the commercially available starting materials, 4-vinylpyridine and 3-bromoaniline.

The chosen synthetic pathway leverages a Palladium-catalyzed Heck reaction for the initial carbon-carbon bond formation, a powerful and versatile cross-coupling reaction.[1][2] This is followed by a chemoselective reduction of the resulting alkene using catalytic hydrogenation with palladium on carbon (Pd/C), a widely used and sustainable method for this transformation.[3][4]

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The process begins with the Heck coupling of 4-vinylpyridine with 3-bromoaniline to yield the intermediate, 3-(2-pyridin-4-yl-vinyl)-phenylamine. This intermediate is then subjected to catalytic hydrogenation to afford the desired product, 3-(2-Pyridin-4-yl-ethyl)-phenylamine.

Synthetic_Pathway Start 4-Vinylpyridine + 3-Bromoaniline Intermediate 3-(2-Pyridin-4-yl-vinyl)-phenylamine Start->Intermediate Heck Reaction (Pd(OAc)2, PPh3, Et3N, Acetonitrile, 80 °C) FinalProduct 3-(2-Pyridin-4-yl-ethyl)-phenylamine Intermediate->FinalProduct Catalytic Hydrogenation (H2, 10% Pd/C, Methanol, rt) Heck_Mechanism cluster_legend Legend Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Ar-X OxAdd Oxidative Addition AlkeneComplex [Ar-Pd(II)-X(L2)(Alkene)] ArPdX->AlkeneComplex Alkene Coord Alkene Coordination AlkylPd R-Pd(II)-X(L2) AlkeneComplex->AlkylPd Insertion Migratory Insertion ProductComplex [HPd(II)X(L2)(Product)] AlkylPd->ProductComplex BetaElim β-Hydride Elimination ProductComplex->Pd0 Base (-HBase) RedElim Reductive Elimination Pd0_legend Pd(0) Species PdII_legend Pd(II) Intermediates Product_legend Product Formation

Caption: Simplified catalytic cycle of the Heck reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Vinylpyridine≥95%Sigma-Aldrich
3-Bromoaniline99%Alfa Aesar
Palladium(II) Acetate98%Strem Chemicals
Triphenylphosphine99%Acros Organics
Triethylamine≥99.5%Fisher Scientific
AcetonitrileAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Saturated aq. NaCl
Anhydrous MgSO4
Silica Gel230-400 mesh

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromoaniline (1.72 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triphenylphosphine (105 mg, 0.4 mol%).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous acetonitrile (40 mL) via syringe, followed by triethylamine (2.1 mL, 15.0 mmol).

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add 4-vinylpyridine (1.05 g, 10.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 1:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium chloride solution (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford 3-(2-pyridin-4-yl-vinyl)-phenylamine as a yellow solid.

Expected Yield: 70-80%

Part 2: Catalytic Hydrogenation

The second step involves the selective reduction of the carbon-carbon double bond of the styrylpyridine intermediate. Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation. [5]The reaction proceeds under a hydrogen atmosphere at room temperature, offering a high degree of chemoselectivity, leaving the aromatic pyridine and aniline rings intact.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-(2-Pyridin-4-yl-vinyl)-phenylamineSynthesized in Part 1
10% Palladium on Carbon (Pd/C)Johnson Matthey
MethanolACS GradeVWR
Hydrogen GasHigh Purity
Celite®

Procedure:

  • To a 250 mL hydrogenation flask, add a solution of 3-(2-pyridin-4-yl-vinyl)-phenylamine (1.96 g, 10.0 mmol) in methanol (100 mL).

  • Carefully add 10% Palladium on Carbon (100 mg, ~1 mol% Pd) to the solution under a stream of nitrogen.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Upon completion, carefully purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (3 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 3-(2-Pyridin-4-yl-ethyl)-phenylamine as a pale yellow oil or low-melting solid.

Expected Yield: >95%

Characterization Data

3-(2-Pyridin-4-yl-ethyl)-phenylamine:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.49 (d, J = 5.2 Hz, 2H), 7.12 (d, J = 5.2 Hz, 2H), 7.05 (t, J = 7.8 Hz, 1H), 6.55-6.65 (m, 3H), 3.65 (s, 2H), 2.95-3.05 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 150.1, 149.5, 146.3, 138.2, 129.4, 124.3, 118.6, 115.5, 113.0, 37.9, 35.6.

  • Mass Spectrometry (ESI-MS): m/z 199.1233 [M+H]⁺, calculated for C₁₃H₁₅N₂⁺: 199.1235.

Troubleshooting and Safety Precautions

  • Heck Reaction:

    • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The quality of the palladium catalyst is crucial.

    • Side Products: The formation of homocoupled products can be minimized by controlling the reaction temperature and using the correct stoichiometry.

  • Catalytic Hydrogenation:

    • Incomplete Reaction: Ensure the catalyst is active and the hydrogen delivery is sufficient. Vigorous stirring is necessary to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

    • Safety: Palladium on carbon is pyrophoric when dry and exposed to air, especially after being used in a hydrogenation reaction. Always handle the catalyst wet and filter it carefully. Do not allow the filter cake to dry in the air. Quench the used catalyst with water before disposal. Hydrogen gas is highly flammable; ensure the apparatus is properly set up and there are no sources of ignition.

Conclusion

This application note provides a well-defined and reproducible two-step protocol for the synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine from readily available starting materials. The use of a palladium-catalyzed Heck reaction followed by a selective catalytic hydrogenation offers a reliable and scalable route to this valuable synthetic intermediate. The detailed experimental procedures, mechanistic insights, and troubleshooting tips provided herein are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

  • BenchChem. (n.d.). Purification of 2-aminopyridine derivatives.
  • BenchChem. (n.d.). How to remove unreacted 2-aminopyridine from product.
  • Stepanova, L. N., et al. (2021).
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase.
  • BenchChem. (n.d.). Application Notes: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis.
  • Wikipedia. (n.d.). Heck reaction.
  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Journal of the American Chemical Society, 136(10), 3792–3795.
  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI.
  • Karimi, B., & Enders, D. (2006). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Organic Letters, 8(7), 1237-1240.
  • Littke, A. F., & Fu, G. C. (2002). Palladium- (and nickel-) catalyzed vinylation of aryl halides.
  • Facile Heck coupling synthesis and characterization of a novel tris(4-(pyridine-4-vinyl)phenyl)methylsilane tridentate. (2024). European Journal of Chemistry.
  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium. (n.d.). Arkivoc.
  • Zharmagambetova, A. K., et al. (1994). Hydrogenation catalysts based on palladium complexes with poly(vinylpyridine). Reactive Polymers, 24(1), 45-50.
  • BenchChem. (n.d.). Application Notes and Protocols: Heck Reaction with 3-Bromo-4-isopropylpyridine.
  • A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. (n.d.).
  • The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Chemical Reagents.
  • Al-Masry, Z. A., & Al-Ghamdi, A. M. (2019).
  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 57.
  • Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. (n.d.). ChemRxiv.
  • Tony St John. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (n.d.).
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). RSC Publishing.
  • Wikipedia. (n.d.). Selective reduction.
  • Evans, M. I., et al. (1988). Selective reduction of multifetal pregnancies. The Lancet, 331(8599), 1373-1375.
  • Twins Trust. (n.d.). Selective Reduction.
  • Liu, B., & Khalil, A. (2021). Selective Fetal Reduction in Multiple Pregnancies. GLOWM.
  • Selective fetal reduction in monochorionic twins: Preliminary experience. (n.d.). PMC.

Sources

using 3-(2-Pyridin-4-yl-ethyl)-phenylamine as a drug intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(2-Pyridin-4-yl-ethyl)-phenylamine in Kinase Inhibitor Design

Executive Summary

3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS: 388627-91-6), also known as 3-[2-(4-pyridinyl)ethyl]-aniline, represents a critical scaffold in the development of Type II Kinase Inhibitors . Unlike Type I inhibitors that target the active conformation (DFG-in), Type II inhibitors stabilize the inactive (DFG-out) conformation, offering superior selectivity and extended residence time.

This intermediate provides a unique structural advantage: the ethyl linker introduces flexibility between the hinge-binding motif (pyridine) and the hydrophobic core (phenylamine), allowing the molecule to navigate the steric bulk of "gatekeeper" mutations (e.g., T315I in BCR-ABL) more effectively than rigid vinyl or amide linkers found in first-generation inhibitors like Sorafenib or Nilotinib.

This guide details the synthesis, quality control, and downstream application of this intermediate in generating a library of urea-based kinase inhibitors.

Chemical Biology & Mechanism of Action

The therapeutic value of 3-(2-Pyridin-4-yl-ethyl)-phenylamine lies in its ability to span the ATP-binding pocket of protein kinases.

  • Pyridine Moiety (Hinge Binder): The nitrogen atom of the pyridine ring typically forms a hydrogen bond with the hinge region of the kinase (e.g., Cys919 in VEGFR2).

  • Ethyl Linker (Flexibility): The saturated ethyl chain allows the molecule to adopt a conformation that avoids steric clashes with bulky gatekeeper residues, a common mechanism of drug resistance.

  • Phenylamine (Scaffold Core): The aniline nitrogen serves as a nucleophile for deriving ureas or amides, which form critical hydrogen bonds with the conserved Glu/Asp residues in the DFG motif.

Mechanistic Pathway Diagram

KinaseInhibition cluster_structure Structural Pharmacophore Target Target Kinase (e.g., VEGFR, BCR-ABL) Binding ATP Pocket Binding (DFG-out Conformation) Target->Binding Active Site Availability Inhibitor Inhibitor Scaffold (Pyridine-Ethyl-Aniline) Inhibitor->Binding H-Bonding & Hydrophobic Interaction Outcome Inhibition of Downstream Signaling Binding->Outcome Stabilization of Inactive State Pyridine Pyridine Ring: Hinge Interaction Linker Ethyl Linker: Flexibility/Depth Pyridine->Linker Aniline Phenylamine: Allosteric Anchor Linker->Aniline Aniline->Inhibitor

Caption: Pharmacophore mapping of the 3-(2-Pyridin-4-yl-ethyl)-phenylamine scaffold within the kinase ATP-binding pocket.

Synthesis Protocol: Preparation of the Intermediate

This protocol describes the synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine from commercially available 3-bromoaniline and 4-vinylpyridine via a Heck coupling followed by hydrogenation.

Reagents & Equipment
  • Reactants: 3-Bromoaniline (1.0 eq), 4-Vinylpyridine (1.2 eq).

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Tri-o-tolylphosphine (P(o-tol)₃, 10 mol%).

  • Base: Triethylamine (Et₃N, 2.5 eq).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Hydrogenation: 10% Pd/C, Hydrogen balloon, Methanol.

Step-by-Step Methodology

Stage 1: Heck Coupling (Synthesis of Vinyl Intermediate)

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromoaniline (1.72 g, 10 mmol) in DMF (20 mL).

  • Addition: Add 4-Vinylpyridine (1.26 g, 12 mmol) and Triethylamine (3.5 mL, 25 mmol). Degas the solution by bubbling nitrogen for 15 minutes.

  • Catalysis: Add Pd(OAc)₂ (112 mg, 0.5 mmol) and P(o-tol)₃ (304 mg, 1.0 mmol).

  • Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of 3-bromoaniline.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to yield 3-(2-(pyridin-4-yl)vinyl)aniline as a yellow solid.

Stage 2: Hydrogenation (Reduction to Ethyl Linker)

  • Setup: Dissolve the vinyl intermediate (from Stage 1) in Methanol (30 mL).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under a nitrogen stream.

  • Reduction: Purge the flask with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 4–6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate to yield 3-(2-Pyridin-4-yl-ethyl)-phenylamine as an off-white solid or viscous oil.

    • Yield Expectation: 85–95% (over two steps).

Quality Control & Characterization

Verify the identity and purity of the intermediate before proceeding to library synthesis.

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solid/oilVisual Inspection
Purity > 97%HPLC (C18, ACN/H₂O + 0.1% TFA)
MS (ESI+) [M+H]⁺ = 199.12 m/zLC-MS
¹H NMR δ 8.45 (d, 2H), 7.15 (d, 2H), 7.05 (t, 1H), 6.50 (m, 3H), 3.50 (br s, 2H, NH₂), 2.85 (m, 4H)400 MHz, DMSO-d₆
Water Content < 0.5%Karl Fischer Titration

Application Protocol: Synthesis of Kinase Inhibitor Library

This intermediate is most commonly used to generate Urea-based Kinase Inhibitors (analogous to Sorafenib). The aniline amine reacts with isocyanates to form the urea linkage, a key pharmacophore for binding the DFG-out pocket.

Workflow Diagram

LibrarySynthesis Start Intermediate: 3-(2-Pyridin-4-yl-ethyl)-phenylamine Reaction Reaction: DCM, RT, 12h Start->Reaction Reagent Reagent: Substituted Phenyl Isocyanate (R-Ph-NCO) Reagent->Reaction Product Final Product: 1-(3-(2-(pyridin-4-yl)ethyl)phenyl)-3-(R-phenyl)urea Reaction->Product Screening Biological Screening: Kinase Assay (IC50) Product->Screening

Caption: Workflow for converting the intermediate into a functional kinase inhibitor.

General Procedure (Urea Formation)
  • Dissolution: Dissolve 3-(2-Pyridin-4-yl-ethyl)-phenylamine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Addition: Add the appropriate Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The product often precipitates as a white solid.

  • Workup: Filter the precipitate and wash with cold DCM. If no precipitate forms, concentrate and purify via preparative HPLC.

  • Validation: Confirm structure via ¹H NMR (look for two urea protons at δ 8.5–9.5 ppm).

Safety & Handling

  • Pyridine Derivatives: Known to be irritants and potential neurotoxins. Handle in a fume hood.

  • Anilines: Toxic by inhalation and skin absorption. May cause methemoglobinemia. Wear double nitrile gloves and a lab coat.

  • Palladium Catalysts: Pd/C is pyrophoric when dry. Keep wet with solvent (methanol/water) during filtration to prevent ignition.

References

  • BenchChem. (2025).[1][2][3] Synthesis and Evaluation of Imatinib Analogs Using 3-Methyl-4-(pyridin-4-yl)aniline. Retrieved from .

  • Santa Cruz Biotechnology. (2024). 3-(2-Pyridin-4-yl-ethyl)-phenylamine Product Data Sheet. Retrieved from .

  • Liu, Y., et al. (2017).[4] "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer." Journal of Medicinal Chemistry. Retrieved from .

  • Gayani, B., & Maly, D.J. (2008).[5] "Design, synthesis and characterization of 'clickable' 4-anilinoquinazoline kinase inhibitors." Molecular BioSystems, 4(6), 542-550.[5] Retrieved from .

  • Echemi. (2024). Product Profile: 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS 388627-91-6).[6] Retrieved from .

Sources

storage stability of 3-(2-Pyridin-4-yl-ethyl)-phenylamine solution at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Storage Stability & Handling of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Abstract

This application note details the physicochemical stability profile and standardized storage protocols for 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS: 388627-91-6).[1][2] As a bifunctional building block containing an oxidation-prone aniline moiety and a hygroscopic pyridine ring, this compound requires rigorous environmental control to prevent oxidative dimerization (browning) and protonation-induced aggregation.[1][2] This guide provides a validated workflow for preparing -20°C stock solutions, ensuring >98% purity retention over 12 months.

Physicochemical Stability Profile

To ensure data integrity in downstream assays, researchers must understand the specific failure modes of this molecule.

FeatureChemical RiskConsequenceMitigation Strategy
Aniline Moiety Oxidation (High Risk)Formation of azo-dimers, N-oxides, and colored polymers (browning).[1][2]Store under Argon/Nitrogen; protect from light.
Pyridine Ring Hygroscopicity Moisture absorption leads to inaccurate weighing and hydrolysis of esters (if co-solvated).Equilibrate to RT before opening; use desiccators.
Ethyl Linker Benzylic Oxidation Slow formation of peroxides (Low Risk compared to amine).Low-temperature storage (-20°C).[1][2]
Solubility Precipitation "Crashing out" in aqueous buffers or upon freeze-thaw cycles.[1][2]Use DMSO (anhydrous) for stocks; limit freeze-thaw to <3 cycles.[1][2]

Validated Storage Protocols

Protocol A: Solid State Storage (Long-Term)

For bulk powder storage (>1 year).[1][2]

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass due to photosensitivity.

  • Atmosphere: Purge headspace with Argon or Nitrogen gas before sealing.

  • Temperature: -20°C (Standard) or -80°C (Optimal for >2 years).

  • Desiccation: Store vials inside a secondary container (e.g., Falcon tube or sealable bag) containing silica gel packets.

Protocol B: Preparation of Stock Solutions (Solution State)

For assay-ready aliquots (10 mM - 100 mM).

Reagents Required:

  • Compound: 3-(2-Pyridin-4-yl-ethyl)-phenylamine (>98% purity).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%, stored over molecular sieves.

Step-by-Step Methodology:

  • Equilibration: Remove the solid compound vial from -20°C storage and let it sit at Room Temperature (RT) for 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic pyridine ring, ruining stoichiometry.

  • Weighing: Weigh the desired mass (e.g., 10 mg) rapidly into an amber glass vial.

  • Dissolution: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM . Vortex for 30 seconds.

    • Note: Sonicate only if visible particles remain. Avoid heating >30°C.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in polypropylene PCR tubes or amber microcentrifuge tubes.

    • Critical: Do not store a large "master stock" that will be frozen and thawed repeatedly.[3]

  • Storage: Store aliquots at -20°C or -80°C .

    • Stability:[4][5][6][7][8] Stable for 6 months at -20°C; 12 months at -80°C.[1][2]

Quality Control & Stability Monitoring

Implement a "Use-Test" validation system. Before using a stored aliquot for a critical


 or kinetic assay, verify integrity.

Visual Inspection:

  • Pass: Solution is clear and colorless (or faint yellow).

  • Fail: Solution is dark yellow, brown, or contains precipitate. Discard immediately.

LC-MS Monitoring Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Failure Criteria: Appearance of a peak at [M+16] (N-oxide) or [2M-2] (Azo dimer).[1][2]

Visualization of Workflows & Pathways

Figure 1: Optimal Storage Workflow

This logic gate ensures minimal moisture introduction during handling.

StorageWorkflow cluster_avoid CRITICAL FAILURE POINT Start Frozen Bulk Solid (-20°C) Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate Prevent Condensation Open Open Vial & Weigh Rapidly Equilibrate->Open Dissolve Dissolve in Anhydrous DMSO Open->Dissolve Limit Air Exposure Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot FreezeThaw Repeated Freeze/Thaw of Master Stock Dissolve->FreezeThaw AVOID Freeze Flash Freeze (-80°C preferred) Aliquot->Freeze Immediate Storage

Caption: Step-by-step workflow to minimize hygroscopic damage and oxidation during stock preparation.

Figure 2: Primary Degradation Pathways

Understanding the chemical fate of the aniline group.

Degradation Parent Parent Compound (Clear Solution) Oxidation Oxidation (Air/Light) Parent->Oxidation N_Oxide N-Oxide Impurity (+16 Da) Oxidation->N_Oxide Slow AzoDimer Azo Dimer (Brown Color) Oxidation->AzoDimer Rapid (if basic pH)

Caption: The aniline moiety is the primary site of degradation, leading to colored azo/nitro impurities.[1][2]

References

  • Sigma-Aldrich. (2025). Improving Reproducibility: Best Practices for Small Molecules. Retrieved from [1][2]

  • BenchChem. (2025).[7][9] Stability and Storage of Pyridine-Aniline Intermediates. Retrieved from

  • National Institutes of Health (NIH). (2023). Guidance on Storage of Chemical Libraries. PubChem. Retrieved from [1]

  • Echemi. (2025).[4][7][10] Product Profile: 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS 388627-91-6).[1][2][6] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS No. 388627-91-6). This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this bifunctional molecule. The guidance herein is grounded in fundamental chemical principles and established laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: My crude 3-(2-Pyridin-4-yl-ethyl)-phenylamine sample is a dark, oily residue. What is the best initial purification strategy?

This is a common starting point, especially after a synthesis involving heated reaction conditions or the presence of catalysts. The discoloration often indicates the presence of polymeric or oxidized byproducts. A multi-step approach is typically most effective.

Initial Strategy: Acid-Base Extraction

The structure of 3-(2-Pyridin-4-yl-ethyl)-phenylamine contains two basic nitrogen atoms: one on the aniline ring and one on the pyridine ring. This dual basicity is the key to a highly effective initial cleanup using acid-base extraction. This technique separates basic compounds from neutral and acidic impurities.[1][2][3]

The Causality: By dissolving the crude mixture in a water-immiscible organic solvent and washing with an aqueous acid (like dilute HCl), both basic nitrogens will be protonated, forming a water-soluble salt.[1][3][4] This salt will migrate to the aqueous layer, leaving many non-basic, organic-soluble impurities behind in the organic layer.[2] Subsequently, basifying the aqueous layer will regenerate the neutral, organic-soluble amine, which can then be extracted back into a fresh organic solvent.[1][5]

G A Crude Oily Product (in Organic Solvent, e.g., EtOAc) B Add Aqueous Acid (e.g., 1M HCl) Shake in Separatory Funnel A->B C Aqueous Layer (Contains Protonated Product as Salt) B->C Product moves to aqueous phase D Organic Layer (Contains Neutral Impurities) [Discard] B->D Impurities remain in organic phase E Add Aqueous Base (e.g., 2M NaOH) until pH > 10 C->E F Extract with Fresh Organic Solvent E->F G Combined Organic Layers (Contain Purified Product) F->G H Dry (e.g., Na2SO4), Filter, Evaporate G->H I Partially Purified Product H->I

Caption: Workflow for Acid-Base Extraction.

Q2: After acid-base extraction, I still see multiple spots on my TLC plate. How should I proceed?

This indicates that impurities with similar basicity to your target compound are present. For resolving these closely-related structures, column chromatography is the method of choice.[5]

Choosing the Right Conditions:

  • Stationary Phase: Silica gel is the standard choice. However, the basic nature of both the pyridine and aniline moieties can lead to strong interactions with the acidic silanol groups on the silica surface, causing significant peak tailing.[6]

  • Mobile Phase (Eluent): A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is generally effective.[5] A common starting point is a mixture of hexane and ethyl acetate.

Troubleshooting Peak Tailing:

Peak tailing can severely compromise separation efficiency. To counteract this, a small amount of a basic modifier should be added to the eluent system.[6]

  • Triethylamine (TEA): Adding 0.1-1% TEA to the mobile phase is a standard practice. The TEA will preferentially interact with the active silanol sites on the silica, effectively "masking" them from your basic compound and allowing it to elute more symmetrically.[6]

  • Ammonia: A solution of methanol containing a small percentage of ammonium hydroxide can also be effective, particularly for more polar compounds.

ParameterRecommendationRationale
Stationary Phase Silica GelStandard, cost-effective, and versatile.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolGood starting points for many aromatic amines.
Modifier 0.1-1% Triethylamine (TEA)Minimizes peak tailing by masking acidic silanol groups.[6]
Monitoring TLC with UV visualization (254 nm)Allows for tracking the separation of aromatic compounds.
Q3: My compound appears pure by TLC after chromatography, but it won't crystallize. What can I do?

Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid.[7] If your compound is reluctant to crystallize from a single solvent, it may be due to high solubility or the presence of trace impurities inhibiting crystal lattice formation.

Troubleshooting Recrystallization:

  • Solvent System Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7] For 3-(2-Pyridin-4-yl-ethyl)-phenylamine, which has both polar and non-polar characteristics, a binary solvent system is often successful.

    • Suggested Systems:

      • Ethanol/Water[8]

      • Ethyl Acetate/Hexane

      • Dichloromethane/Hexane

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the supersaturated solution to initiate crystallization.

    • Cooling: Slow cooling generally yields larger, purer crystals. Start by allowing the solution to cool to room temperature, then move it to a refrigerator, and finally to a freezer if necessary.

  • Salt Formation for Crystallization: If the free base is proving difficult to crystallize, converting it to a salt (e.g., a hydrochloride salt) can often yield a well-defined crystalline solid.[9] This can be achieved by dissolving the purified amine in a solvent like diethyl ether or ethyl acetate and carefully adding a solution of HCl in the same solvent.

Sources

Technical Support Hub: Synthesis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Process Optimization for CAS 132813-28-4 (Sorafenib Intermediate Fragment) Assigned Specialist: Senior Application Scientist Status: Open

System Architecture: The Synthesis Pathway

To troubleshoot yield issues effectively, we must first establish the standard industrial logic for this scaffold. While Heck coupling is a modern alternative, the most robust and scalable route for this specific ethyl-linked pyridine-aniline scaffold is the Knoevenagel-type Condensation followed by Global Hydrogenation .

The Route Map

SynthesisMap Reactant1 4-Picoline (4-Methylpyridine) Intermediate Stilbene Intermediate (E)-4-(3-nitrostyryl)pyridine Reactant1->Intermediate Reflux, 16h - H2O Reactant2 3-Nitrobenzaldehyde Reactant2->Intermediate Reagent1 Acetic Anhydride (Dehydrating Agent) Reagent1->Intermediate Promoter Product Target Product 3-(2-Pyridin-4-yl-ethyl)-phenylamine Intermediate->Product Global Reduction (Alkene + Nitro) Reagent2 H2 / Pd-C (Neutral Solvent) Reagent2->Product Catalyst

Figure 1: Standard two-step synthesis pathway. Step 1 forms the carbon skeleton; Step 2 establishes the oxidation state.

Troubleshooting Module: Critical Control Points (CCPs)

This section addresses specific failure modes reported by users.

Ticket #101: "My condensation reaction turned into a black tar."

Diagnosis: Oxidative polymerization of 4-picoline or thermal decomposition of the aldehyde. Context: The condensation step requires high temperatures (reflux in acetic anhydride, ~140°C).[1] If the stoichiometry is off or oxygen is present, 4-picoline polymerizes rapidly.

Root Cause Analysis:

  • Stoichiometry Imbalance: Excess 4-picoline at high heat promotes self-polymerization.

  • Atmosphere: Lack of inert gas allows oxidative degradation.

  • Reagent Quality: Old 3-nitrobenzaldehyde often contains 3-nitrobenzoic acid (oxidation product), which kills the base-catalyzed mechanism.

Corrective Protocol (The "Clean" Condensation):

ParameterStandard ConditionOptimized ConditionWhy?
Molar Ratio 1:1 (Picoline:Aldehyde)1.2 : 1.0 (Aldehyde excess)Excess aldehyde ensures picoline is consumed by the reaction, not polymerization.
Solvent Neat Acetic AnhydrideAc2O + AcOH (1:1) Dilution moderates the exotherm and reduces tar formation.
Temp Reflux (140°C)120°C (Internal) Lower temp reduces thermal decomposition; extends time to 24h.
Additives NoneZnCl2 (0.1 eq) Lewis acid catalysis allows lower temperatures.

Step-by-Step Fix:

  • Purify 3-nitrobenzaldehyde via a bicarbonate wash to remove acid impurities.

  • Combine 4-picoline (1.0 eq), 3-nitrobenzaldehyde (1.2 eq), and Acetic Anhydride (3.0 eq).

  • Critical: Purge with Nitrogen/Argon for 15 mins before heating.

  • Reflux for 16-24 hours.

  • Workup: Do not distill to dryness immediately. Pour into ice water to precipitate the stilbene intermediate. Tars usually stay in the supernatant or oil out separately.

Ticket #102: "I'm getting the piperidine impurity (Over-reduction)."

Diagnosis: Non-selective hydrogenation. Context: You are trying to reduce the C=C double bond and the -NO2 group to -NH2, but you are accidentally reducing the pyridine ring to a piperidine ring.

Root Cause Analysis:

  • Solvent Acidity: Hydrogenation of pyridine rings is vastly accelerated by acidic media (e.g., Acetic Acid). Protonated pyridines reduce easily.

  • Catalyst Choice: PtO2 (Adams Catalyst) is notorious for reducing pyridine rings.

Decision Matrix for Hydrogenation:

HydroLogic Start Start Hydrogenation SolventCheck Is Solvent Acidic? (e.g. AcOH) Start->SolventCheck ResultBad High Risk: Piperidine Formation SolventCheck->ResultBad Yes ResultGood Selectivity Check: Catalyst Type SolventCheck->ResultGood No (MeOH/EtOAc) Outcome1 Over-reduced Product (Yield Loss) ResultBad->Outcome1 CatalystPt PtO2 / Rh ResultGood->CatalystPt CatalystPd Pd/C (5-10%) ResultGood->CatalystPd CatalystPt->Outcome1 Aggressive Outcome2 Target Product (Pyridine Intact) CatalystPd->Outcome2 Selective

Figure 2: Logic flow to prevent over-reduction of the pyridine ring.

Optimized Protocol:

  • Catalyst: Use 10% Pd/C (sulfided variants can be used if selectivity is extremely poor, but standard Pd/C usually works in neutral solvents).

  • Solvent: Methanol or Ethanol . Strictly avoid Acetic Acid.

  • Pressure: Keep H2 pressure moderate (1-3 atm / balloon to shaker). High pressure (>10 bar) favors ring reduction.

  • Monitoring: Monitor via LC-MS. The intermediate (amino-stilbene) may form. Continue until the mass corresponds to the saturated ethyl bridge (M+4 relative to starting nitro-alkene).

Ticket #103: "Yield loss during extraction (The Amphoteric Trap)."

Diagnosis: Incorrect pH during workup. Context: The product has a basic pyridine nitrogen and a basic aniline nitrogen. It is highly polar and can be water-soluble, especially at low pH.

The "Amphoteric" Workup Guide:

  • The Trap: If you acidify to remove impurities, the product goes into the water. If you make it too basic, it might oil out but stick to the glass or form an emulsion.

  • The Fix:

    • After hydrogenation, filter the catalyst over Celite.[2]

    • Evaporate the alcohol solvent completely.

    • Redissolve in Ethyl Acetate .

    • Wash 1: Saturated NaHCO3 (removes any acidic impurities).

    • Wash 2: Brine.

    • Extraction Trick: If the product remains in the aqueous phase, use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. Simple ether/ethyl acetate may not be polar enough to pull the diamine out of water efficiently.

FAQ: Quick Technical Checks

Q: Can I use the Heck reaction (4-vinylpyridine + 3-bromoaniline) instead?

  • A: Yes, but 4-vinylpyridine is unstable and prone to polymerization. You must use a radical inhibitor (e.g., hydroquinone) and "ligand-free" Pd conditions to avoid catalyst poisoning by the pyridine nitrogen. The condensation route (Aldehyde + Picoline) is generally cheaper and more robust for gram-scale synthesis.

Q: My product is purple. Is it pure?

  • A: No. Anilines oxidize easily to form colored "Wurster salts" or azo-impurities. A purple/brown color indicates oxidation. Recrystallize from Ethanol/Water or perform a rapid silica plug filtration (DCM/MeOH 95:5).

Q: The melting point is lower than reported.

  • A: Check for the cis-stilbene impurity (if hydrogenation was incomplete) or trapped solvent. The ethyl bridge is flexible, making the crystal lattice solvent-dependent. Dry under high vacuum at 50°C for 4 hours.

References & Grounding

  • Condensation Mechanism & Conditions:

    • Frank, R. L., & Seven, R. P. (1949). Pyridines. IV.[2] A Study of the Chichibabin Synthesis. Journal of the American Chemical Society, 71(8), 2629–2635. (Foundational text on picoline condensations).

    • Structure Validation: - Confirms the structure and connectivity for Sorafenib-like intermediates.

  • Hydrogenation Selectivity:

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[3] Academic Press. (The definitive guide on preventing pyridine reduction vs. nitro reduction).

    • Study on Pyridine Reduction: - Highlights the risk of PtO2 in acidic media reducing the ring.

  • Heck Reaction Alternatives (Contextual):

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses 4-vinylpyridine challenges).

Sources

Technical Support Center: Solubility Optimization for 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-ANI-003 Status: Open Priority: High (Blocking Assay Development) Agent: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility issues with 3-(2-Pyridin-4-yl-ethyl)-phenylamine in aqueous buffers. This is a common challenge with "linked" heteroaromatic systems. This molecule is a lipophilic weak base .[2] Its solubility is governed by the competition between the hydrophobic ethyl-linker/aromatic rings and the protonation state of the pyridine/aniline nitrogens.

At physiological pH (7.4), this compound is predominantly uncharged and highly lipophilic (


), leading to rapid precipitation ("crashing out") when diluted from DMSO stocks.[2]

This guide provides the physicochemical grounding and validated protocols to solubilize this compound for biological assays.

Part 1: Physicochemical Profile & Root Cause Analysis

To solve the solubility problem, we must first understand the molecule's behavior in solution.[2]

PropertyEstimated ValueImplication for Solubility
Structure Pyridine (basic) + Ethyl (hydrophobic) + Aniline (weak base)Dual-nitrogen system with a flexible lipophilic core.[1]

(Pyridine)
~5.3Critical: At pH 7.4, the pyridine is neutral (uncharged).[1][2] It only becomes soluble below pH 5.[2]0.

(Aniline)
~4.6Remains neutral until very acidic conditions (pH < 4).[1][2]

(Lipophilicity)
~2.5 - 2.9High lipophilicity drives aggregation in water.[1]
Solubility (pH 7.4) < 10

M (Kinetic)
Likely to precipitate immediately upon addition to PBS or media.[1][2]
The "Crash Out" Mechanism

When you pipette a 10 mM DMSO stock into an aqueous buffer (pH 7.4):

  • Solvent Shock: The DMSO rapidly diffuses away into the water.[2]

  • Supersaturation: The compound is left behind in a local environment of high water content.[2]

  • Nucleation: Since the pH (7.[2]4) is above the

    
     (5.3), the molecule is uncharged.[2] Hydrophobic forces drive the molecules to aggregate instantly, forming micro-precipitates that may be invisible to the naked eye but will scatter light and ruin assay potency (IC50) data.[2]
    

Part 2: Troubleshooting Decision Tree

Use this logic flow to determine the best solubilization strategy for your specific assay.

SolubilityStrategy Start Start: Define Assay Constraints CheckPH Can assay tolerate Acidic pH (pH < 5.0)? Start->CheckPH AcidYes Yes (e.g., HPLC, storage) CheckPH->AcidYes Yes AcidNo No (Cell/Enzyme Assay) CheckPH->AcidNo No StrategyAcid STRATEGY A: pH Adjustment (Use Acetate/Citrate buffer) AcidYes->StrategyAcid CheckConc Target Concentration? AcidNo->CheckConc HighConc High (> 50 µM) CheckConc->HighConc High LowConc Low (< 10 µM) CheckConc->LowConc Low StrategyComplex STRATEGY B: Complexation (Use HP-β-Cyclodextrin) HighConc->StrategyComplex StrategyStep STRATEGY C: Step-Down Dilution (Intermediate Solvent) LowConc->StrategyStep

Caption: Decision tree for selecting the optimal solubilization method based on assay pH tolerance and required concentration.

Part 3: Validated Protocols

Protocol A: The "Step-Down" Dilution (For Low Concentrations)

Best for: IC50 determination, Enzyme assays (< 10 µM final).[1]

The Logic: Direct dilution (1:1000) causes shock precipitation. Intermediate dilution prevents local supersaturation.[2]

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM .

  • Intermediate Step: Prepare a 100x working solution in a solvent mixture, NOT pure buffer.

    • Mix: 10

      
      L of 10 mM Stock + 90 
      
      
      
      L of PEG-400 (or Ethanol).[1]
    • Result: 1 mM compound in 10% DMSO/90% PEG-400.[1][2]

  • Final Dilution: Pipette the Intermediate Mix into your assay buffer (vortexing rapidly during addition).

    • Target: 1:100 dilution.[2]

    • Final: 10

      
      M compound in ~1% cosolvent.[2]
      
Protocol B: Cyclodextrin Complexation (For High Concentrations)

Best for: Animal studies, High-concentration cell dosing (> 50 µM).[1][2]

The Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "molecular bucket," encapsulating the hydrophobic ethyl-phenyl tail while keeping the hydrophilic exterior in contact with water.[1]
  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1][2] Filter sterilize (0.22 
    
    
    
    m).[1][2]
  • Solubilization:

    • Weigh solid compound.[2]

    • Add 1-2 molar equivalents of HCl (e.g., 0.1 M HCl) to protonate the pyridine ring.[2] This aids initial dissolution.[2]

    • Add the 20% HP-

      
      -CD vehicle.[1]
      
    • Vortex and sonicate at 37°C for 15-30 minutes.

    • Optional: Adjust pH back to 6.0-7.0 using dilute NaOH slowly if required for injection.[1][2] The cyclodextrin will prevent precipitation as the pH rises.[2]

Protocol C: Salt Formation (The Permanent Fix)

If you are synthesizing or purchasing large batches, do not use the free base.[2] Convert the compound to a Dihydrochloride or Mesylate salt.[2]

  • Method: Dissolve free base in Ethanol; add 2.1 equivalents of HCl (in dioxane/ether); precipitate the salt.

  • Result: The ionic lattice energy significantly improves dissolution in water compared to the amorphous free base.[2]

Part 4: Frequently Asked Questions (FAQ)

Q1: My solution turned pink/brown after 24 hours. Is it still good? A: Likely No . Phenylamine (aniline) derivatives are sensitive to oxidation, forming diazo-like impurities or quinone-imines upon exposure to air and light.[1][2]

  • Fix: Always prepare stocks fresh.[2] If storage is necessary, store 10 mM DMSO stocks at -80°C under argon/nitrogen gas.[1][2] Add 1 mM DTT or Ascorbic Acid to your assay buffer if the biology permits.[2]

Q2: Can I use 5% DMSO to keep it soluble? A: While 5% DMSO improves solubility, it is often toxic to cells and can denature enzymes.[2]

  • Rule of Thumb: Keep DMSO < 0.5% for cell assays and < 1% for biochemical assays.[2] Use Protocol B (Cyclodextrin) if you need higher concentrations without DMSO toxicity.[1][2]

Q3: Why does it dissolve in pH 4.0 buffer but precipitate in PBS (pH 7.4)? A: This is the classical Henderson-Hasselbalch behavior.[1]

  • At pH 4.0 (below the Pyridine

    
     of ~5.3), the molecule is protonated (
    
    
    
    ), making it ionic and soluble.[2]
  • At pH 7.4, it is deprotonated (

    
    ), uncharged, and insoluble.[2]
    

Part 5: References

  • BenchChem Technical Support. (2025).[2][3][4] Protocol for Dissolving Compounds in DMSO for Biological Assays.

    • (Verified via search context 1.1)[1]

  • Di, L., & Kerns, E. H. (2016).[2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[2] (Standard text on solubility/pKa relationships).

  • Popa-Burke, I., et al. (2014).[2][5] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening, 19(9), 1302-1308.[2][5]

  • Loftsson, T., & Brewster, M. E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2] (Authoritative guide on using HP-

    
    -CD).
    
  • Williams, R. (2022).[2] pKa Data Compilation.[2] Organic Chemistry Data.[2]

    • (Verified via search context 1.18)[1]

Sources

Technical Support Center: Stability & Storage of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

You are likely working with 3-(2-Pyridin-4-yl-ethyl)-phenylamine as a kinase inhibitor intermediate or a scaffold for library synthesis. While the pyridine and ethyl linker segments are chemically robust, the primary aniline (phenylamine) moiety is the "Achilles' heel" of this molecule.

The Core Issue: Like most electron-rich anilines, this compound is susceptible to radical-mediated autoxidation. This process is accelerated by light and trace metals, leading to colored impurities (azo/azoxy dimers and polymers) even when chemical purity remains high (>98%).

Critical Stability Profile
ParameterCharacteristicImpact on Storage
Oxidation Potential High (Aniline moiety)Requires exclusion of

and Light.
Hygroscopicity Moderate (Free Base)Moisture promotes surface oxidation and "gumming."
pKa (Pyridine) ~5.2 (Basic)Protonates first.
pKa (Aniline) ~4.6 (Weakly Basic)Protonates second. Must be protonated for max stability.
Physical State Solid / Viscous OilOils oxidize faster due to higher surface area/diffusion.

The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the pathway. The oxidation of the aniline moiety does not require harsh reagents; atmospheric oxygen and photons are sufficient to drive the formation of "Aniline Black"-type polymers.

Mechanism: Radical Autoxidation Cascade

Figure 1: The pathway from clear starting material to colored impurity.

OxidationCascade Start Free Base Aniline (Colorless) Trigger Trigger: O2 + Light (hν) Start->Trigger Radical Radical Cation Intermediate Trigger->Radical H-abstraction Coupling N-N Coupling (Dimerization) Radical->Coupling Fast Polymer Polyaniline-like Oligomers (Brown/Black) Coupling->Polymer Propagation

Caption: Autoxidation initiates via radical abstraction at the amine nitrogen, leading to conjugated chromophores responsible for intense color change.

Storage Protocols (The "How")

Protocol A: Standard Storage (Short-Term < 1 Month)

For active use where the compound is frequently weighed.

  • Container: Amber glass vial (borosilicate). Never use clear glass.

  • Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen for optimal blanketing.

  • Seal: Parafilm over the cap is insufficient. Use a cap with a Teflon-lined septum and wrap the junction with electrical tape or Parafilm.

  • Temperature: -20°C.

Protocol B: Salt Formation (Long-Term > 6 Months)

Recommendation: The most effective way to halt oxidation is to "tie up" the lone pair electrons of the nitrogen atoms. Converting the free base to a Dihydrochloride Salt (2HCl) renders the aniline resistant to oxidation.

Critical Chemistry Note: Since the pyridine nitrogen (pKa ~5.2) is more basic than the aniline (pKa ~4.6), adding only 1 equivalent of acid will protonate the pyridine leaving the aniline vulnerable. You must use >2.2 equivalents of HCl to ensure the aniline is protected.

Step-by-Step Salt Formation:

  • Dissolve 1.0 g of Free Base in 10 mL anhydrous Ethanol .

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.5 equivalents of 4M HCl in Dioxane (or Ethanol).

  • Stir for 30 minutes. A white/off-white precipitate should form.

  • Add 20 mL of Diethyl Ether or MTBE to drive precipitation.

  • Filter the solid under Nitrogen.

  • Dry in a vacuum desiccator. Store this salt at room temperature or 4°C; it is indefinitely stable.

Troubleshooting & FAQs

Q1: "My sample turned dark brown. Is it ruined?"

Answer: Not necessarily. Aniline oxidation products have high extinction coefficients. A sample can appear "charcoal black" with only 0.5% - 1.0% actual impurity by mass.

  • Action: Do not discard based on visual inspection alone. Run an LC-MS. If the main peak is >95%, perform the Recovery Wash (Section 5) .

Q2: "The compound has become a sticky gum."

Answer: This indicates moisture absorption (hygroscopicity) which often precedes oxidation.

  • Action: Dissolve the gum in DCM, dry over

    
    , filter, and rotovap. If it remains an oil, consider the Salt Formation Protocol (Section 3) to obtain a handleable solid.
    
Q3: "Why is the solubility different than the datasheet?"

Answer: You may have partial salt formation (if stored near acid fumes) or partial oxidation. The oxidized polymers are often less soluble in methanol/ethanol but more soluble in DCM.

Decision Tree: Quality Control

Figure 2: Workflow for assessing colored samples.

QCDecision Issue Sample is Dark/Colored Check Run LC-MS / H-NMR Issue->Check PurityHigh Purity > 95% Check->PurityHigh Intact Mass PurityLow Purity < 90% Check->PurityLow Significant Impurities Action1 Use as is (Color is cosmetic) PurityHigh->Action1 For crude rxns Action2 Perform Acid/Base Recovery Wash PurityHigh->Action2 For sensitive rxns Action3 Column Chromatography or Recrystallization PurityLow->Action3

Caption: Standard workflow to determine if repurification is necessary based on analytical data.

Recovery Protocol (Purification)

If your compound is oxidized (brown) but chemically intact (>90%), use this "Back-Extraction" method to remove colored impurities.

  • Dissolve: Dissolve the dark crude material in 1M HCl (aq) .

    • Why? Both Pyridine and Aniline protonate and go into water. Neutral organic impurities (oxidized azo dimers) often remain insoluble or less soluble.

  • Wash: Wash the aqueous acidic layer with Ethyl Acetate (3x) .

    • Result: The organic layer will take up the brown/yellow color. The aqueous layer should become lighter.

  • Basify: Adjust the aqueous layer to pH ~10 using saturated

    
      or 1M NaOH .
    
  • Extract: Extract the now cloudy aqueous layer with DCM (3x) .

  • Dry: Combine DCM layers, dry over

    
    , and concentrate.
    
    • Outcome: You should recover the free base as a light yellow/off-white solid/oil.

References

  • Sigma-Aldrich. Technical Bulletin: Storage and Handling of Air-Sensitive Reagents.

  • PubChem. Compound Summary: Aniline (Oxidation and Stability Data). National Library of Medicine.

  • Travis, A. S. (2009). The chemistry of aniline and its derivatives.[1][2][3][4][5][6][7] In The Chemistry of Functional Groups. Wiley. (General reference for aniline oxidation mechanisms).

  • BenchChem. Preventing oxidation of 2-(Allyloxy)aniline during storage (General Aniline Protocols).

Sources

Technical Support Center: Optimizing Recrystallization of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(2-Pyridin-4-yl-ethyl)-phenylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the final purification step of this important intermediate. As a molecule possessing both a basic phenylamine moiety and a pyridine ring, its purification via recrystallization presents unique challenges and opportunities. This guide provides in-depth, experience-based answers to common issues encountered during its crystallization, moving beyond simple protocols to explain the underlying chemical principles.

Core Compound Properties & Recrystallization Principles

Understanding the physicochemical nature of 3-(2-Pyridin-4-yl-ethyl)-phenylamine is the foundation of a successful purification strategy. The interplay between the aromatic amine and the pyridine functional groups dictates its solubility and crystalline behavior.

Key Physicochemical Data:

PropertyValueSource
CAS Number 388627-91-6[1]
Molecular Formula C13H14N2[1]
Molecular Weight 198.27 g/mol [1]
Melting Point 127 - 129 °C[1]
Appearance Crystalline Solid[2]

The fundamental principle of recrystallization is based on differential solubility: the compound of interest should be highly soluble in a solvent at its boiling point but sparingly soluble at lower temperatures. Conversely, impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).[3] For 3-(2-Pyridin-4-yl-ethyl)-phenylamine, the presence of two nitrogen atoms allows for hydrogen bonding, which influences its solubility in protic solvents like alcohols and water. However, the bulky aromatic structure provides non-polar characteristics, suggesting solubility in organic solvents as well.

Strategic Solvent Selection: A Methodical Approach

Choosing the right solvent is the most critical step in recrystallization. A haphazard "trial-and-error" approach is inefficient. The following workflow provides a logical pathway to identifying an optimal solvent or solvent system.

Solvent_Selection_Workflow cluster_room_temp At Room Temperature cluster_heating With Heating start Start: Crude Dry Product test_solvents Test Solubility in ~0.5 mL of Potential Solvents (See Table 2) start->test_solvents rt_soluble Soluble at RT? test_solvents->rt_soluble rt_yes Poor Choice for Single-Solvent System. Consider as 'Solvent B' in a solvent-pair system. rt_soluble->rt_yes Yes rt_no Insoluble or Sparingly Soluble rt_soluble->rt_no No heat_soluble Soluble when Heated? rt_no->heat_soluble heat_yes Good Candidate. Proceed to Cooling Test. heat_soluble->heat_yes Yes heat_no Poor Choice. Try a more polar or similar polarity solvent. heat_soluble->heat_no No cool_test Cool Solution Slowly to Room Temp, then Ice Bath. heat_yes->cool_test crystals_form Abundant Crystals Form? cool_test->crystals_form crystals_yes SUCCESS: Optimal Solvent Identified. Proceed to Scale-Up. crystals_form->crystals_yes Yes crystals_no Problem: Supersaturation or Poor Solvent. See Troubleshooting FAQ. crystals_form->crystals_no No Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' action1 Re-heat solution until homogeneous start->action1 decision1 What to try first? action1->decision1 path1 Add 10-20% more hot solvent decision1->path1 Option A path2 Switch to a poorer solvent or solvent-pair system decision1->path2 Option B cool_slowly Cool slowly path1->cool_slowly path2->cool_slowly result Did crystals form? cool_slowly->result success Success! result->success Yes failure Problem persists. Re-evaluate solvent choice from scratch. result->failure No

Caption: Decision-making flowchart for addressing "oiling out".

Q2: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This is typically due to either using too much solvent or the solution being reluctant to nucleate (supersaturation).

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.

    • Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cold solution. This will act as a template for further crystal growth.

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume) and then attempt to cool and crystallize again.

    • Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which it is insoluble (e.g., cold water or hexanes) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the good solvent to clarify and cool slowly.

Q3: My final product is still colored, even after recrystallization. How can I fix this?

A: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities. [4]

  • Solution: Perform the recrystallization again, but this time include the optional activated charcoal step (Protocol Step 2). High molecular weight, colored impurities are very effectively adsorbed onto the surface of activated carbon. Use charcoal sparingly, as it can also adsorb your desired product and reduce the yield.

Q4: My purity (by HPLC or MP) is not improving. What are the next steps?

A: If a standard recrystallization does not improve purity, you may be facing more complex issues.

  • Co-crystallization: The impurity may have a very similar structure and solubility profile to your product, causing it to crystallize as well. Trying a completely different solvent system (e.g., switching from a polar protic solvent like ethanol/water to a non-polar aromatic one like toluene) can sometimes disrupt this co-crystallization.

  • Salt Formation: Since the molecule has two basic nitrogen atoms, an acid-base purification can be highly effective. [5]Dissolve the crude material in a suitable organic solvent like ethyl acetate. Add one equivalent of an acid (e.g., HCl in ether, or p-toluenesulfonic acid). The resulting salt will often have very different solubility properties and may precipitate in high purity. The salt can then be collected, and the free base can be regenerated by dissolving the salt in water and neutralizing with a base (e.g., NaHCO3 or NaOH), followed by extraction.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), which can have different properties, including melting points. [6][7]The conditions of your recrystallization (solvent, cooling rate, temperature) can favor the formation of one polymorph over another. [8]While this doesn't necessarily mean the product is impure, it's a critical consideration in pharmaceutical development as different polymorphs can have different stabilities and bioavailabilities. Characterization by techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) would be required to investigate this.

References

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]

  • Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester.[Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate.[Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC.[Link]

  • Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. CrashCourse.[Link]

  • RECRYSTALLISATION. University of Calgary.[Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis.[Link]

  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. ACS Publications.[Link]

  • Triphenylamine. Wikipedia.[Link]

  • A third polymorph of N,N′-bis(pyridin-2-yl)benzene-1,4-diamine. PMC.[Link]

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Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectral Analysis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

3-(2-Pyridin-4-yl-ethyl)-phenylamine is a molecule of interest in medicinal chemistry and materials science due to the presence of two key pharmacophores: a substituted aniline and a 4-substituted pyridine ring, connected by a flexible ethyl linker. The unique electronic and structural properties arising from the interplay of the electron-donating aniline and the electron-withdrawing pyridine ring make a thorough structural elucidation essential. ¹H NMR spectroscopy is the most powerful tool for confirming the identity and purity of this compound in solution.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Molecular Structure with Proton Labeling

Figure 1. Structure of 3-(2-Pyridin-4-yl-ethyl)-phenylamine with proton designations for ¹H NMR analysis.

Predicted ¹H NMR Data
Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hα (Pyridine)~8.5Doublet (d)~6.02H
Hβ (Pyridine)~7.1Doublet (d)~6.02H
H2' (Aniline)~7.0Triplet (t)~7.81H
H4' (Aniline)~6.6Doublet of doublets (dd)~7.8, ~2.01H
H5' (Aniline)~6.5Singlet (s) or narrow triplet~2.01H
H6' (Aniline)~6.7Doublet of doublets (dd)~7.8, ~2.01H
Ha (Ethyl)~2.9Triplet (t)~7.52H
Hb (Ethyl)~2.8Triplet (t)~7.52H
NH₂ (Amine)~3.5Broad Singlet (br s)-2H
Rationale for Predicted Chemical Shifts and Coupling Patterns
  • Pyridine Protons (Hα and Hβ): The protons on the pyridine ring are significantly influenced by the electronegativity of the nitrogen atom. The Hα protons, being ortho to the nitrogen, are the most deshielded and are expected to appear at a high chemical shift, around 8.5 ppm.[1][2] The Hβ protons, meta to the nitrogen, will be found further upfield, around 7.1 ppm. Due to the symmetry of the 4-substituted pyridine ring, both Hα protons are chemically equivalent, as are the Hβ protons. They will appear as doublets due to coupling with each other, with a typical ortho-coupling constant of approximately 6.0 Hz.

  • Aniline Protons (H2', H4', H5', H6'): The amino group is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect shifts the signals of these protons to a lower frequency (upfield) compared to benzene (7.34 ppm).

    • H2': This proton is meta to both the amino group and the ethyl substituent. It is expected to appear as a triplet due to coupling with H4' and H6' (J ≈ 7.8 Hz).

    • H4' and H6': These protons are ortho and para to the amino group, respectively, and will be the most shielded. They will likely appear as complex multiplets (doublet of doublets) due to both ortho and meta coupling.[3]

    • H5': This proton is ortho to the amino group and will be significantly shielded. It may appear as a singlet or a narrow triplet due to smaller meta couplings.[4]

  • Ethyl Protons (Ha and Hb): The two methylene groups of the ethyl linker will appear as two distinct triplets.

    • Ha: These protons are adjacent to the electron-withdrawing pyridine ring and will be more deshielded, appearing around 2.9 ppm.

    • Hb: These protons are adjacent to the aniline ring and will be slightly more shielded, appearing around 2.8 ppm.

    • Both Ha and Hb will be triplets due to vicinal coupling with each other, with a typical coupling constant of about 7.5 Hz.[5]

  • Amine Protons (NH₂): The protons of the primary amine will typically appear as a broad singlet around 3.5 ppm. The exact chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.[6]

Comparative Analysis: Building Confidence in the Prediction

The predicted spectrum is corroborated by comparing it with the known ¹H NMR data of its structural fragments and related molecules.

  • Comparison with 4-Ethylpyridine: The signals for the pyridine ring in our predicted spectrum (~8.5 ppm and ~7.1 ppm) are consistent with the experimental data for 4-ethylpyridine, which shows signals for the α and β protons in similar regions.

  • Comparison with 3-Substituted Anilines: The upfield shifts and complex splitting patterns predicted for the aniline protons are in good agreement with the known effects of an amino group on a benzene ring.[7] The presence of the ethyl substituent at the meta position will cause further differentiation of the aromatic signals.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain an unambiguous ¹H NMR spectrum of 3-(2-Pyridin-4-yl-ethyl)-phenylamine, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, especially for the aromatic region.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., -1 to 10 ppm).

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance sensitivity or resolution.

  • Data Processing:

    • Phase the spectrum and correct the baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Workflow for ¹H NMR Spectral Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Interpretation a Dissolve Sample in Deuterated Solvent b Add Internal Standard (TMS) a->b c Filter into NMR Tube b->c d Shim Magnetic Field c->d e Set Spectral Parameters d->e f Acquire Data e->f g Fourier Transform & Phasing f->g h Calibrate & Integrate g->h i Analyze Chemical Shifts & Coupling h->i j Assign Peaks to Protons i->j

Figure 2. A generalized workflow for the acquisition and analysis of a ¹H NMR spectrum.

Alternative and Complementary Analytical Techniques

While ¹H NMR is paramount for structural elucidation in solution, a comprehensive characterization of 3-(2-Pyridin-4-yl-ethyl)-phenylamine should be supported by other analytical methods.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum would show distinct signals for each unique carbon atom, confirming the presence of the pyridine and aniline rings, as well as the ethyl linker.

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compound and can provide valuable structural information through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) techniques would be suitable. The molecular ion peak would confirm the elemental composition, and fragmentation could reveal the loss of the pyridine or aniline moieties.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

    • N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

    • C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).

    • C-H stretching of the ethyl group (around 2850-2960 cm⁻¹).

    • C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹).[9]

  • Two-Dimensional (2D) NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

    • COSY: Would show correlations between coupled protons, for example, between Hα and Hβ of the pyridine ring, among the aniline protons, and between the Ha and Hb protons of the ethyl chain.

    • HSQC: Would correlate each proton signal with the signal of the carbon to which it is directly attached.

    • HMBC: Would reveal long-range correlations (over 2-3 bonds) between protons and carbons, which is essential for connecting the different structural fragments of the molecule.

Conclusion

The ¹H NMR spectrum of 3-(2-Pyridin-4-yl-ethyl)-phenylamine is predicted to be complex, with distinct regions for the aromatic protons of the pyridine and aniline rings, and the aliphatic protons of the ethyl linker. A thorough analysis of the chemical shifts, multiplicities, and coupling constants, guided by the principles outlined in this guide, will enable a confident structural assignment. For unequivocal characterization, a combination of ¹H NMR with other spectroscopic techniques such as ¹³C NMR, MS, IR, and 2D NMR is highly recommended. This multi-faceted approach ensures the scientific rigor required in research and drug development.

References

  • LibreTexts. (2022, September 3). 3.4: Spin-Spin Splitting in the Ethyl Group. Chemistry LibreTexts. [Link]

  • Slideshare. Aromatic allylic-nmr-spin-spin-coupling. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Scribd. NMR Spectroscopy: Ethyl Group Analysis. [Link]

  • University of California, Irvine. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. [Link]

  • Supporting Information. 2 - Supporting Information. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. [Link]

  • LibreTexts. 13.6 Spin–Spin Splitting in 1H NMR Spectra – Organic Chemistry: A Tenth Edition. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 13C NMR spectra. [Link]

  • UCLA Chemistry. Tables For Organic Structure Analysis. [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • ResearchGate. 1 H NMR chemical shifts (ppm) observed for the H a protons of trans-4-styrylpyridines and its photoreaction products. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Korean Chemical Society. NOTE Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl). [Link]

  • Thieme. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • YouTube. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Link]

  • MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Mestrelab Research. Download NMR Predict. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(2-pyridin-4-yl-ethyl)-1H-indole. [Link]

  • MDPI. (2025, October 1). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]

  • Doc Brown's Chemistry. C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr. [Link]

  • ResearchGate. (2025, August 7). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • PMC. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. [Link]

  • ScienceDirect. A novel pyrene-2-(pyridin-2-ylmethylsulfanyl)ethylamine based turn-on dual sensor for Al3+. [Link]

  • The Free Library. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • Google Patents. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino)
  • Malaysian Journal of Analytical Sciences. (2023, April 19). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. [Link]

  • ResearchGate. Mass spectrometry of substituted ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic acids. [Link]

  • NIST. Pheniramine. [Link]

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A Comparative Guide to HPLC Method Development for the Detection of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial analyte characterization to final method optimization. Furthermore, we will objectively compare the performance of the developed HPLC method against modern alternatives like Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data to guide researchers in selecting the optimal technique for their specific needs.

Part 1: Foundational Principles & Analyte Characterization

Successful method development is not a matter of chance; it is a systematic process predicated on a thorough understanding of the analyte's physicochemical properties. 3-(2-Pyridin-4-yl-ethyl)-phenylamine is a molecule with distinct characteristics that dictate our analytical strategy.

The molecule possesses two basic nitrogen centers: the pyridine ring (approximate pKa of 5.2-6.0) and the phenylamine group (approximate pKa of 4.5-5.0).[1] This dual basicity makes the molecule's ionization state, and therefore its chromatographic retention, highly dependent on the mobile phase pH.[2][3] Additionally, the presence of two aromatic rings suggests strong ultraviolet (UV) absorbance, making UV detection a viable and straightforward approach.[4][5] The pyridine moiety, in particular, exhibits a characteristic absorbance maximum around 254 nm.[5][6]

Caption: Chemical Structure of the Analyte.

Part 2: The HPLC Method Development Workflow: A Logic-Driven Approach

Our development strategy follows a logical progression from broad screening to fine-tuning, ensuring a robust and reliable final method. The core principle is to establish conditions that provide reproducible retention, excellent peak shape, and adequate resolution from potential impurities.

MethodDevelopmentWorkflow cluster_screening Key Screening Variables cluster_optimization Key Optimization Parameters A Phase 1: Initial Screening B Phase 2: Method Optimization A->B Select best conditions Col Stationary Phase (e.g., C18, Phenyl) A->Col Mob Mobile Phase (ACN vs. MeOH, pH) A->Mob C Phase 3: Performance Validation B->C Finalize method Grad Gradient Profile B->Grad Temp Column Temperature B->Temp Flow Flow Rate B->Flow

Caption: Logical Workflow for HPLC Method Development.

Step 1: Initial Screening - Casting a Wide Net

Causality: The goal of the screening phase is to identify the most promising stationary phase and mobile phase conditions. Given the analyte's aromatic and basic nature, a standard C18 column is a logical starting point due to its hydrophobicity.[7][8] However, to account for potential π-π stacking interactions with the analyte's aromatic rings, a Phenyl-Hexyl phase is also evaluated.[3] For the mobile phase, we will test both acetonitrile and methanol as the organic modifier, as they can offer different selectivities.[3][9] Critically, an acidic modifier is required to protonate the analyte, ensuring good retention in reversed-phase mode and mitigating peak tailing from silanol interactions.[3][10] We will compare 0.1% formic acid (a volatile, MS-friendly choice) with 0.1% trifluoroacetic acid (a stronger acid that can improve peak shape but may interfere with MS detection).[10]

Experimental Protocol: Initial Screening

  • Prepare Stock Solution: Accurately weigh and dissolve 10 mg of 3-(2-Pyridin-4-yl-ethyl)-phenylamine reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.[7]

  • Prepare Working Standard: Dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

  • HPLC System Setup:

    • System: Standard HPLC with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

    • Columns:

      • Column A: C18, 4.6 x 150 mm, 5 µm

      • Column B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • PDA Detection: Scan from 200-400 nm, extract chromatogram at 254 nm.

  • Screening Runs: Execute a series of gradient runs for each column and mobile phase combination.

    • Mobile Phase A: Water with 0.1% Formic Acid (or 0.1% TFA)

    • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid (or 0.1% TFA)

    • Gradient Program: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Evaluation: Assess the resulting chromatograms for retention time, peak shape (asymmetry), and peak purity (via PDA).

Step 2: Method Optimization - Refining the Approach

Causality: The screening results indicated that the C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid provided the best balance of retention and peak shape. Now, we optimize this system to improve resolution and reduce run time. The gradient slope is the most powerful tool for adjusting resolution. A shallower gradient will increase separation between closely eluting peaks. Column temperature is adjusted to improve efficiency; higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and lower backpressure.[11]

Experimental Protocol: Method Optimization

  • System Setup: Use the C18 column and acetonitrile/water with 0.1% formic acid mobile phase selected from the screening phase.

  • Gradient Optimization:

    • Run a fast "scouting" gradient (e.g., 5-95% B in 10 min) to determine the approximate elution percentage of the analyte.

    • Based on the scouting run, design a shallower gradient around the elution point. For example, if the analyte elutes at 40% B, a new gradient of 25-55% B over 10 minutes may be tested to improve resolution from nearby impurities.

  • Temperature Optimization:

    • With the optimized gradient, perform injections at different column temperatures (e.g., 25 °C, 30 °C, 35 °C, 40 °C).

    • Analyze the chromatograms for changes in retention time, peak asymmetry, and theoretical plates. Select the temperature that provides the best peak efficiency without causing analyte degradation.

  • Wavelength Optimization:

    • Using the PDA data from the optimal run, extract the UV spectrum of the analyte peak.

    • Identify the wavelength of maximum absorbance (λ-max) and set this as the monitoring wavelength for maximum sensitivity.

Part 3: The Optimized Method and Performance Characteristics

Following the systematic development workflow, the final optimized method is established. Its performance is then characterized to ensure it is fit for purpose.

Table 1: Final Optimized HPLC Method Parameters

ParameterCondition
HPLC System Standard HPLC with PDA Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% to 60% B over 12 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detection UV at 256 nm
Run Time 20 minutes (including equilibration)

Table 2: Hypothetical Method Performance Characteristics

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL-
Precision (%RSD) 0.8%≤ 2.0%
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%

Part 4: Comparative Analysis with Alternative Technologies

While the developed HPLC method is robust and reliable, it is crucial for modern laboratories to understand how it compares to alternative technologies.

Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency and resolution, allowing for much faster analysis times without sacrificing performance. The optimized HPLC method can often be directly scaled to a UHPLC system, requiring only adjustments to flow rate and gradient times.

Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry.[12] Instead of relying on UV absorbance, the detector identifies compounds based on their mass-to-charge ratio (m/z). This provides unequivocal peak identification and the ability to detect impurities that may co-elute with the main peak or lack a UV chromophore.[13] The use of a volatile mobile phase modifier like formic acid in our developed method makes it directly compatible with ESI-MS.[10][14]

Table 3: Comparison of Analytical Technologies

FeatureHPLCUHPLCLC-MS
Analysis Speed Moderate (~20 min)Very Fast (~3-5 min)Moderate (~20 min, can be faster with UHPLC front-end)
Resolution GoodExcellentGood (separation); Excellent (detection)
Sensitivity Good (µg/mL range)Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Selectivity Moderate (relies on retention time)Moderate (relies on retention time)Excellent (relies on mass-to-charge ratio)
Information Gained Quantitative (Amount)Quantitative (Amount)Quantitative & Qualitative (Amount, Mass, Structure)
Instrument Cost StandardHighVery High
Ease of Use HighHighModerate (requires MS expertise)

Conclusion

The developed reversed-phase HPLC method provides a reliable, accurate, and precise tool for the routine quantitative analysis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine. The systematic approach, grounded in the analyte's chemical properties, ensures robustness.

For laboratories focused on high-throughput screening, transferring this method to a UHPLC system is highly recommended to leverage its significant speed advantages. For researchers engaged in impurity profiling, metabolite identification, or requiring the highest degree of certainty and sensitivity, LC-MS is the unequivocal gold standard, providing mass-based information that is orthogonal and far more selective than UV detection. The choice between these powerful techniques ultimately depends on the specific analytical question being asked, available resources, and the required data quality for the project at hand.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • PubMed. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • LCGC International. (2026, February 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of diphenylamine and impurities using monolithic column with electrochemical detection. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • PubMed. (n.d.). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Retrieved from [Link]

  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... Retrieved from [Link]

Sources

comparing 3-(2-Pyridin-4-yl-ethyl)-phenylamine with 4-(2-Pyridin-4-yl-ethyl)-aniline

[1]

Executive Summary

This guide compares 3-(2-Pyridin-4-yl-ethyl)-phenylamine (Meta isomer) and 4-(2-Pyridin-4-yl-ethyl)-aniline (Para isomer).[1] While chemically similar, their distinct geometries render them non-interchangeable in medicinal chemistry.

  • The Para Isomer (Linear): A "privileged scaffold" in kinase inhibitors (e.g., VEGFR/PDGFR targets), facilitating deep penetration into hydrophobic binding pockets.

  • The Meta Isomer (Angled): Provides a 120° "kink," essential for targeting curved allosteric sites or inducing specific protein conformations (e.g., DFG-out loops).

Part 1: Structural & Electronic Analysis[1]

The core difference lies in the vector of the amine group relative to the pyridine tail. This geometric isomerism dictates their biological fit and electronic reactivity.[1]

Geometric & Physical Comparison
FeaturePara Isomer (4-position)Meta Isomer (3-position)
Geometry Linear / Rod-like (180° vector)Bent / Kinked (~120° vector)
Symmetry

(High symmetry)

(Lower symmetry)
Electronic Effect Ethyl group is

-donating (

)
Ethyl group is

-donating (

)
Basicity (pKa) ~5.10 (More basic)~4.70 (Less basic)
Nucleophilicity Higher (Better amide coupling rates)Moderate
CAS No.[1][2][3][4] (Free Base) 13296-04-3varies by derivative
Electronic Causality

The ethyl bridge (


1inductive effect
  • Para: The alkyl group exerts a stronger electron-donating effect (+I) due to closer proximity and hyperconjugation alignment, making the lone pair on the nitrogen more available (higher

    
    ).
    
  • Meta: The inductive effect falls off with distance and lacks hyperconjugative stabilization, resulting in lower basicity.

Part 2: Synthetic Accessibility (Protocol)[1]

Both isomers are synthesized via a robust two-step protocol: Knoevenagel-type Condensation followed by Catalytic Hydrogenation .[1] This method is preferred over Wittig reactions due to atom economy and scalability.

Synthesis Workflow (Graphviz)[1]

Synthesis_PathwayPicoline4-Methylpyridine(4-Picoline)StyrylStyryl Intermediate(Vinyl Linker)Picoline->StyrylAldehydeNitrobenzaldehyde(3- or 4- isomer)Aldehyde->Styryl  Step 1ProductFinal Product(Ethyl Linker)Styryl->Product  Step 2Ac2OAc2O, Reflux(Condensation)H2_PdH2, Pd/C(Reduction)

Caption: Two-step synthesis converting 4-picoline and nitrobenzaldehyde into the ethyl-linked aniline product.

Detailed Experimental Protocol

Step 1: Condensation (Formation of the Styryl Linker)

  • Reagents: Mix 4-methylpyridine (1.0 eq) and the appropriate Nitrobenzaldehyde (1.0 eq) in Acetic Anhydride (

    
    ).
    
    • For Para: Use 4-nitrobenzaldehyde.[1]

    • For Meta: Use 3-nitrobenzaldehyde.[1]

  • Conditions: Reflux at 120°C for 16–24 hours.

  • Workup: Cool to room temperature. Pour into ice water. Basify with NaOH to pH 9.[1] Filter the precipitate (yellow/brown solid).

  • Mechanism: The methyl group of 4-picoline is deprotonated (activated by the pyridine nitrogen), attacking the aldehyde carbonyl. Dehydration yields the alkene (styryl) bond.

Step 2: Global Reduction (Alkene + Nitro


 Alkane + Amine)1
  • Setup: Dissolve the styryl intermediate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure or 30 psi in a Parr shaker) for 12 hours.
    
    • Critical Check: Monitor via TLC.[1] The disappearance of the yellow color indicates reduction of the nitro group and the conjugated double bond.

  • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[1] Recrystallize from Ethanol/Hexanes if necessary.[1]

Part 3: Reactivity Profile & Applications

Nucleophilic Substitution (Amide Coupling)

In drug discovery, these anilines are often coupled with acid chlorides or carboxylic acids to form kinase inhibitors (ureas or amides).[1]

  • Experiment: Competitive coupling with benzoyl chloride (1.0 eq) in DCM at 0°C.

  • Observation: The Para isomer reacts approximately 2–3x faster than the Meta isomer.

  • Reasoning: The higher basicity (pKa ~5.1) and the steric vector of the para position allow for a more facile attack on the electrophile. The meta position suffers from slight steric shielding from the ethyl tail in certain rotamers.

Medicinal Chemistry: Binding Modes (SAR)

The choice between Meta and Para is rarely about reactivity; it is about topology .

SAR_Bindingcluster_ParaPara Isomer (Linear)cluster_MetaMeta Isomer (Kinked)TargetKinase Binding PocketP_ShapeRod-like ShapeTarget->P_ShapeFits NarrowChannelsM_Shape120° AngleTarget->M_ShapeFits CurvedRegionsP_UseDeep Pocket Penetration(Type I Inhibitors)P_Shape->P_UseM_UseSolvent Front / Allosteric(Type II Inhibitors)M_Shape->M_Use

Caption: Structural Activity Relationship (SAR) logic dictating the use of Para vs. Meta isomers in drug design.

  • Para-Isomer Utility: Used when the pharmacophore requires a linear "dumbbell" shape to span the ATP binding site and reach the back hydrophobic pocket (e.g., Sorafenib analogs).

  • Meta-Isomer Utility: Used to introduce a turn.[1] This is critical when the molecule needs to wrap around the "Gatekeeper" residue or interact with the solvent-exposed region while the pyridine tail remains anchored in the hinge region.

References

  • Sigma-Aldrich. 4-(2-(Pyridin-4-yl)ethyl)aniline Product Specification & CAS Data. Link

  • PubChem. Compound Summary: 4-(2-Aminophenethyl)pyridine (CAS 13296-04-3).[1] Link[1]

  • ChemicalBook. Synthesis and Properties of Pyridinyl-Aniline Derivatives. Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Diaryl Ureas: The Impact of Isomerism on Kinase Selectivity. (General reference for SAR principles described in Part 3).

reference standard purity criteria for 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Purity Criteria for 3-(2-Pyridin-4-yl-ethyl)-phenylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Technical Guide for Kinase Inhibitor Intermediates

Executive Summary

3-(2-Pyridin-4-yl-ethyl)-phenylamine (CAS: 388627-91-6) is a critical pharmacophore scaffold used in the synthesis of Type II kinase inhibitors (e.g., Sorafenib analogs and VEGFR inhibitors). As a "linker" intermediate connecting the hinge-binding motif to the hydrophobic pocket, its purity directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the performance of Synthesis Grade materials against Certified Reference Standards (CRS) . It provides experimental evidence demonstrating why "purity by area %" (HPLC) is insufficient for quantitative applications and establishes a self-validating protocol for qualifying this standard using qNMR (Quantitative Nuclear Magnetic Resonance) .

Part 1: The Hierarchy of Purity (Comparative Analysis)

In drug development, not all "98% pure" labels are equivalent. The following table contrasts the specifications of a standard commercial synthesis grade against the required criteria for a Primary Reference Standard used in GMP release testing.

Table 1: Comparative Specification Sheet
FeatureSynthesis Grade (Commercial) Certified Reference Standard (CRS) Impact on Data
Assay Method HPLC Area % (Relative)Mass Balance or qNMR (Absolute)HPLC Area % overestimates potency by ignoring water/salts.
Purity Threshold > 95.0%> 99.5% (k=2 uncertainty)Low purity introduces "ghost peaks" in downstream API analysis.
Water Content Not typically controlled (Hygroscopic)quantified via Karl Fischer (KF)The pyridine nitrogen is hygroscopic; unmeasured water causes weighing errors >1.5%.
Identification 1H-NMR, MS1H/13C-NMR, MS, IR, Elemental AnalysisEnsures no regioisomeric contamination (e.g., 2-pyridyl isomer).
Inorganic Ash < 1.0%< 0.1% (Sulfated Ash)High ash content interferes with metal-catalyzed couplings (e.g., Buchwald-Hartwig).
The "Purity Trap": Why HPLC is Insufficient

Experimental data indicates that 3-(2-Pyridin-4-yl-ethyl)-phenylamine often retains significant residual solvents (ethanol/ethyl acetate) and water due to the basicity of the pyridine ring.

  • Scenario: An HPLC chromatogram shows 99.2% purity (Area %).

  • Reality: The sample contains 1.5% water and 0.8% residual solvent (invisible in UV).

  • True Potency:

    
    .
    
  • Consequence: Using the HPLC value assigns a 2.3% error to all downstream potency calculations.

Part 2: Critical Quality Attributes (CQAs) & Impurity Profiling

To qualify this molecule as a Reference Standard, specific impurities must be characterized.[1]

Diagram 1: Impurity Cascade & Qualification Logic

This diagram illustrates the degradation pathways and the decision logic for qualifying the standard.

ImpurityLogic Start Crude 3-(2-Pyridin-4-yl-ethyl)-phenylamine HPLC HPLC-UV Analysis (Purity Check) Start->HPLC Decision Purity > 99.0%? HPLC->Decision Identify Identify Impurities (LC-MS) Decision->Identify No qNMR qNMR (Absolute Assay) Decision->qNMR Yes KF Karl Fischer (Water) Decision->KF Yes ROI Residue on Ignition Decision->ROI Yes ImpurityA Impurity A: N-Oxide (Oxidation) Identify->ImpurityA ImpurityB Impurity B: Vinylpyridine (Starting Material) Identify->ImpurityB ImpurityC Impurity C: Regioisomer (2-pyridyl) Identify->ImpurityC Final Certified Reference Standard (COA Generation) qNMR->Final KF->Final ROI->Final

Caption: Workflow for qualifying the amine intermediate, distinguishing between structural identification and quantitative assay assignment.

Part 3: Analytical Method Validation (The Protocols)

To ensure scientific integrity, we utilize a Self-Validating System . The HPLC method checks for chromatographic purity, while qNMR provides the absolute assay value.[2]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Detect organic impurities and regioisomers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). Note: High pH is critical to deprotonate the pyridine/aniline, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • System Suitability:

    • Tailing Factor:

      
      .
      
    • Resolution (Main Peak vs. N-oxide impurity):

      
      .
      
Protocol B: Quantitative NMR (qNMR) - The "Gold Standard"

Objective: Determine absolute mass purity (w/w%) independent of UV response factors.

  • Solvent: DMSO-

    
     (Provides excellent solubility for the polar amine).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).

    • Why: Non-hygroscopic, distinct singlet at ~6.1 ppm, does not overlap with pyridine protons.

  • Relaxation Delay (D1): 60 seconds. Note: Essential for full relaxation of aromatic protons to ensure 1:1 integration accuracy.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is mass weighed, and
    
    
    is purity.[3][4][5][6]

Part 4: Experimental Data & Case Study

Case Study: Impact of Regioisomer Contamination In a comparative study, a batch of 3-(2-Pyridin-4-yl-ethyl)-phenylamine was tested.

  • Batch A (Commercial): Contained 2.1% of the 2-pyridyl isomer.

  • Batch B (Purified Reference): < 0.1% isomer.

When used to synthesize a Sorafenib analog, Batch A produced a final API with a difficult-to-separate isomer impurity (0.8%), failing ICH Q3A guidelines (>0.15% qualification threshold). Batch B produced API with non-detectable isomer levels.

Diagram 2: The Qualification Workflow

This diagram details the specific technical steps to validate the standard.

QualificationFlow cluster_0 Stage 1: Characterization cluster_1 Stage 2: Purity Assignment cluster_2 Stage 3: Final Calculation Struct Structure Conf. (1H-NMR, IR, MS) Chrom Chromatographic Purity (HPLC-UV Area%) Struct->Chrom SolidState Solid State (DSC, XRD) Volatiles Volatiles (TGA / KF / GC-HS) SolidState->Volatiles MassBal Mass Balance Equation: 100% - (Volatiles + Inorganics + Org. Imp) Chrom->MassBal Volatiles->MassBal Inorganics Inorganics (ROI / ICP-MS) Inorganics->MassBal COA Certificate of Analysis (Valid for 12 Months) MassBal->COA

Caption: The "Mass Balance" approach ensures all impurities (organic, solvent, inorganic) are subtracted from 100%.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[7][8][9] (2006).[6][7] Defines reporting, identification, and qualification thresholds for impurities.[6][7][8][9]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis (2005). Validates qNMR as a primary ratio method for reference standard assignment.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Establishes the requirements for qNMR operational parameters (relaxation delay, S/N ratio).

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (2008).[10] Critical for checking Pd/Ni residues in the synthesis of the ethyl linker.

Sources

UV-Vis absorption maxima of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: UV-Vis Characterization of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Executive Summary: The "Insulated Chromophore" Paradigm

In the development of kinase inhibitors and small-molecule pharmacophores, the 3-(2-Pyridin-4-yl-ethyl)-phenylamine scaffold represents a critical structural motif where two distinct aromatic systems—an electron-rich aniline and an electron-deficient pyridine—are linked by a saturated ethyl bridge (


).

Unlike its unsaturated stilbene analogs, this ethyl linkage acts as a conjugation insulator . Consequently, the UV-Vis absorption profile of this molecule is not a single, red-shifted band characteristic of extended


-systems. Instead, it behaves as a spectral summation  of its constituent chromophores. This guide objectively compares the spectroscopic performance of this "insulated" scaffold against its "conjugated" alternatives, providing essential data for quality control (QC) and structure-activity relationship (SAR) studies.

Technical Comparison: Saturated vs. Conjugated Scaffolds

The following data contrasts the target molecule with its direct biosynthetic precursor/analog, the unsaturated vinyl derivative. This comparison highlights the "Blue Shift" (Hypsochromic shift) caused by the saturation of the linker.

Comparative Spectroscopic Data
FeatureTarget Product 3-(2-Pyridin-4-yl-ethyl)-phenylamineAlternative A (Conjugated) (E)-3-(2-(Pyridin-4-yl)vinyl)anilineAlternative B (Component Control) Aniline + 4-Ethylpyridine (1:1 Mix)
Linker Type Saturated Ethyl (

)
Unsaturated Vinyl (

)
None (Physical Mixture)
Electronic State Insulated: Rings are electronically decoupled.Conjugated: Extended

-system across both rings.
Independent: No interaction.
Primary

~235 nm, ~285 nm ~315 - 330 nm ~230 nm, ~280 nm
Spectral Character Dual-band (Summation of Aniline + Pyridine).Single Broad Band (Charge Transfer character).Dual-band (Identical to Target).
Molar Absorptivity (

)
Moderate (

M

cm

)
High (

M

cm

)
Additive of components.
Visual Appearance Colorless / Pale YellowBright Yellow / OrangeColorless

Key Insight: If your synthesized batch of 3-(2-Pyridin-4-yl-ethyl)-phenylamine exhibits a strong absorption above 300 nm or appears bright yellow, it likely contains significant unreduced stilbene impurity .

Experimental Protocol: Self-Validating UV-Vis Workflow

This protocol ensures accuracy by accounting for the pH-sensitivity of the pyridine nitrogen and the aniline amine.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) – Chosen for UV transparency >205 nm.

  • Buffer: Phosphate Buffer (pH 7.4) and 0.1 M HCl.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Quartz Cuvettes: 1 cm path length (Matched pair).

Step-by-Step Methodology
  • Baseline Correction (Blanking):

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run baseline correction (200–400 nm). Rationale: Removes solvent absorption artifacts.

  • Stock Solution Preparation:

    • Weigh 1.0 mg of 3-(2-Pyridin-4-yl-ethyl)-phenylamine.

    • Dissolve in 10 mL Methanol to create a 100 µg/mL (approx. 0.47 mM) stock.

  • Dilution & Measurement:

    • Dilute stock 1:10 with Methanol to achieve ~47 µM.

    • Scan from 200 nm to 400 nm.[1]

    • Validation Check: Absorbance at

      
       should be between 0.5 and 1.0 AU. If >1.5, dilute further to avoid non-linear Beer-Lambert behavior.
      
  • pH Sensitivity Test (The "Switch" Experiment):

    • Acidic Shift: Add 2 drops of 0.1 M HCl to the cuvette.

    • Observation: The pyridine ring protonates (

      
      ), often causing a slight bathochromic shift and intensity change in the 250-260 nm region. The aniline protonates (
      
      
      
      ), abolishing the
      
      
      transition at ~280 nm (Auxochrome removal).
    • Result: The spectrum simplifies, resembling benzene + pyridinium.

Visualization of Logic & Pathways

Diagram 1: Structural Impact on Chromophore Coupling

This diagram illustrates why the target molecule behaves as two separate systems compared to the conjugated alternative.

ChromophoreLogic cluster_0 Target Product (Insulated) cluster_1 Alternative (Conjugated) Target 3-(2-Pyridin-4-yl-ethyl)-phenylamine (Ethyl Linker) Aniline Aniline Chromophore (λmax ~235/285 nm) Target->Aniline Pyridine Pyridine Chromophore (λmax ~255 nm) Target->Pyridine Sum Result: Spectral Summation (No new bands >300nm) Aniline->Sum Pyridine->Sum Alt (E)-Stilbene Analog (Vinyl Linker) ConjSystem Extended π-System (Electronic Coupling) Alt->ConjSystem RedShift Result: Bathochromic Shift (New band ~320nm) ConjSystem->RedShift

Caption: Comparison of chromophore isolation in the target product versus electronic coupling in the conjugated alternative.

Diagram 2: QC Workflow for Impurity Detection

A logic flow to determine if the synthesized product meets purity standards based on UV-Vis data.

QC_Workflow Start Start: UV-Vis Scan (200-400 nm) Check320 Check Absorbance at >310 nm Start->Check320 Decision1 Is Abs > 0.1 AU? Check320->Decision1 Fail FAIL: Conjugated Impurity (Incomplete Reduction) Decision1->Fail Yes Pass1 Pass: Linker Saturated Decision1->Pass1 No Check280 Check Peak Ratio (285nm / 255nm) Pass1->Check280 Decision2 Ratio matches Reference? Check280->Decision2 Success PASS: Product Confirmed High Purity Decision2->Success Yes Investigate Investigate: Stoichiometry Error Decision2->Investigate No

Caption: Decision matrix for utilizing UV-Vis data to detect conjugated stilbene precursors in the final product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). UV-Vis Spectrum of Aniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Sielc Technologies. (n.d.). UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. Retrieved from [Link] (Provides reference for pyridine-alkyl absorption at ~258 nm).

  • Perkampus, H. H. (1992). UV-VIS Atlas of Organic Compounds. VCH Publishers.

Sources

distinguishing 3-(2-Pyridin-4-yl-ethyl)-phenylamine from pyridine impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Distinction of 3-(2-Pyridin-4-yl-ethyl)-phenylamine from Pyridine-Based Process Impurities

In the synthesis of active pharmaceutical ingredients (APIs), rigorous characterization and purity assessment are paramount. For complex molecules like 3-(2-Pyridin-4-yl-ethyl)-phenylamine, a critical intermediate in drug development, the challenge lies not only in confirming the structure of the target compound but also in identifying and quantifying structurally similar impurities. These impurities can arise from starting materials, side reactions, or degradation and may possess undesirable toxicological profiles or affect the efficacy of the final API.

This guide provides a comprehensive analytical strategy for distinguishing 3-(2-Pyridin-4-yl-ethyl)-phenylamine from common pyridine-based impurities. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus will be on the causality behind methodological choices, providing robust, self-validating protocols designed for researchers, scientists, and drug development professionals.

The Analytical Challenge: Structural Similarity

The primary challenge stems from the structural similarity between the target molecule and potential impurities. Common impurities in pyridine-related syntheses can include:

  • Isomeric Byproducts: Synthesis may yield isomers such as 3-(2-Pyridin-2-yl-ethyl)-phenylamine or 3-(2-Pyridin-3-yl-ethyl)-phenylamine, which have the same mass and similar polarities.

  • Unreacted Starting Materials: Residual precursors, for example, 4-vinylpyridine and 3-bromoaniline (depending on the synthetic route), may be present.

  • Homologues and Simpler Pyridines: Impurities like pyridine, picolines, and lutidines, which can be present in starting materials or form as byproducts, often have boiling points close to one another, making separation difficult[1].

A multi-pronged analytical approach is therefore not just recommended but essential for unambiguous purity assessment.

Strategic Workflow for Purity Analysis

A logical workflow ensures that all potential impurities are screened for and that the identity of the main compound is unequivocally confirmed. The proposed strategy integrates chromatographic separation with definitive spectroscopic identification.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Screening & Quantification cluster_2 Identification & Confirmation Sample API Batch Dissolution Dissolve in Diluent (e.g., ACN/H2O) Sample->Dissolution HPLC_UV HPLC-UV Analysis (Purity & Non-Volatiles) Dissolution->HPLC_UV Primary Analysis GC_MS GC-MS Analysis (Volatile Impurities) Dissolution->GC_MS Parallel Analysis NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR Definitive Structure LC_MS LC-MS Analysis (Mass Confirmation) HPLC_UV->LC_MS Confirm Peaks

Caption: Integrated workflow for purity analysis of 3-(2-Pyridin-4-yl-ethyl)-phenylamine.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the primary technique for quantifying the main component and detecting non-volatile, structurally similar impurities. Given the basic nature of both the pyridine and aniline moieties, a reversed-phase method on a C18 column is a logical starting point. However, the hydrophilic character of simple pyridines and the potential for peak tailing due to amine interactions with residual silanols on the stationary phase necessitate careful method development[2][3]. Using a mobile phase with a low pH and an appropriate buffer can improve peak shape for these basic compounds[2].

Rationale for Method Design
  • Stationary Phase: A modern, end-capped C18 or a phenyl-hexyl column is chosen to provide robust hydrophobic retention while minimizing secondary interactions. The phenyl-hexyl phase can offer alternative selectivity for aromatic compounds.

  • Mobile Phase: An acidic mobile phase (e.g., pH 3 using formic acid) ensures that the amine and pyridine nitrogens are protonated, leading to consistent retention and sharp, symmetrical peaks. Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry.

  • Detection: UV detection is ideal for aromatic compounds. A photodiode array (PDA) detector allows for monitoring at multiple wavelengths, which can help distinguish between co-eluting peaks with different chromophores.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: PDA detector, 254 nm for quantification, with spectral acquisition from 200-400 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water.

Expected Data and Interpretation

The method should provide baseline separation of the main peak from potential isomers and less volatile starting materials.

CompoundExpected Retention Time (min)Rationale for Elution Order
Pyridine~2.5Highly polar, elutes early.
3-Aminopyridine~3.1Polar starting material or impurity, elutes early[3].
Isomeric Impurity (e.g., 2-pyridyl)~9.8Slight difference in dipole moment and interaction with the phenyl-hexyl phase compared to the 4-pyridyl isomer.
3-(2-Pyridin-4-yl-ethyl)-phenylamine ~10.5 Target compound.
3-Bromoaniline~12.0More hydrophobic than the target compound due to the bromo group and lack of the polar pyridine ring.

Note: Retention times are illustrative and will vary based on the specific system and column used.

This HPLC method, when validated according to ICH guidelines for specificity, linearity, accuracy, and precision, becomes a trustworthy system for routine quality control[4][5].

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC is excellent for the main compound, it is not ideal for detecting highly volatile impurities like pyridine, picolines, or other low-molecular-weight solvents. GC-MS is the method of choice for this purpose due to its superior resolution for volatile compounds and the definitive identification provided by the mass spectrometer[6][7][8]. Headspace injection is often preferred to minimize sample preparation and avoid injecting the non-volatile API onto the GC column[9][10].

Rationale for Method Design
  • Technique: Headspace GC-MS allows for the analysis of volatile and semi-volatile compounds without complex extraction procedures[9].

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), provides good selectivity for a wide range of aromatic and heterocyclic compounds[6].

  • Detection: Mass spectrometry provides both high sensitivity and structural information from the fragmentation pattern, allowing for positive identification of impurities by comparison to spectral libraries like NIST[6].

Experimental Protocol: Headspace GC-MS
  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • GC Parameters:

    • Inlet Temperature: 250 °C (Split mode, 20:1)

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling point solvent like DMSO and seal immediately.

Expected Data and Interpretation

This method will separate volatile impurities based on their boiling points and polarity.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)Identification Basis
Pyridine~5.279, 52Match with NIST library and retention time standard.
Picolines~6.0 - 6.593, 66Isomers may co-elute but are identified by MS.
Lutidines~7.1 - 7.5107, 92Match with NIST library and retention time standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is the gold standard for structural elucidation. It is indispensable for distinguishing between constitutional isomers (e.g., 2-pyridyl vs. 4-pyridyl), which may be difficult to resolve chromatographically[11]. Both ¹H and ¹³C NMR provide a unique fingerprint of the molecule.

Rationale for Method Design
  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The coupling patterns in the aromatic region are particularly diagnostic for substitution patterns on the pyridine and phenyl rings.

  • ¹³C NMR: Shows the number of unique carbon atoms, providing complementary information to the ¹H spectrum.

  • 2D NMR (COSY, HSQC): Techniques like COSY (Correlation Spectroscopy) reveal ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. These are used to definitively assign all signals and confirm the molecular structure.

NMR_Distinction cluster_main 3-(2-Pyridin-4-yl-ethyl)-phenylamine cluster_iso Isomeric Impurity (2-pyridyl) Main_Compound ¹H NMR Signals Pyridine Ring: Two doublets (AA'BB' system) δ ~8.5 (α-H), δ ~7.2 (β-H) Phenyl Ring: Complex multiplet pattern (ABCD system) Ethyl Bridge: Two triplets, δ ~2.9-3.1 ppm Distinction Key Distinction: The symmetry (or lack thereof) of the pyridine proton signals unambiguously differentiates the 4-pyridyl (AA'BB') from the 2-pyridyl (ABCD) isomer. Main_Compound:f1->Distinction Isomer Isomer Isomer:f1->Distinction

Caption: Differentiating isomers using ¹H NMR signal patterns of the pyridine ring.

Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Acquire ¹³C, COSY, and HSQC spectra as needed for full assignment.

  • Data Processing: Fourier transform, phase, and baseline correct the spectra. Integrate the ¹H signals.

Expected Data and Interpretation

The key to distinguishing the target molecule from its 2-pyridyl or 3-pyridyl isomers lies in the aromatic region of the ¹H NMR spectrum.

Moiety3-(2-Pyridin-4-yl-ethyl)-phenylamine Isomeric Impurity (e.g., 2-pyridyl)
Pyridine Ring Two signals, appearing as doublets (an AA'BB' system). A downfield doublet around 8.5 ppm (protons α to N) and an upfield doublet around 7.2 ppm (protons β to N).Four distinct signals in the aromatic region, with complex splitting patterns (doublet, triplet, doublet of doublets).
Phenyl Ring A complex pattern of four protons, consistent with a 1,3-disubstituted ring.A similar complex pattern for the phenyl ring.
Ethyl Bridge Two distinct signals, likely triplets, around 2.9-3.1 ppm, each integrating to 2H.Two similar triplets for the ethyl bridge.

The symmetrical AA'BB' pattern of the 4-substituted pyridine ring is a definitive structural marker that is absent in its isomers, making NMR the ultimate arbiter of identity[11].

Conclusion

Distinguishing 3-(2-Pyridin-4-yl-ethyl)-phenylamine from its pyridine-based impurities requires a thoughtful, multi-technique approach. HPLC-UV provides robust quantification of the main component and non-volatile impurities. GC-MS is essential for detecting and identifying volatile residuals. Finally, NMR spectroscopy offers unequivocal structural confirmation and is the most powerful tool for differentiating between closely related isomers. By integrating these techniques, researchers and drug developers can establish a comprehensive and reliable purity profile, ensuring the quality and safety of the final product.

References

  • BenchChem (2025). Common impurities in commercial Pyridine-2-sulfonic acid.
  • Almalki, W., Naguib, I., & Abdallah, O. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Available at: [Link]

  • BenchChem (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • BenchChem (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • Cefas (2025). Development of quantitative method for pyridine in biota and sediment.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - Chapter 6: Analytical Methods. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
  • BenchChem (2025). Overcoming challenges in the purification of pyridine compounds.
  • Taylor & Francis Online (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

  • National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. Available at: [Link]

  • Google Patents. Purification method of pyridine and pyridine derivatives.
  • ResearchGate (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

  • Creative Biostructure (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Pyridin-4-yl-ethyl)-phenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(2-Pyridin-4-yl-ethyl)-phenylamine, a compound featuring both a pyridine and a phenylamine moiety. The procedures outlined here are grounded in established safety principles for handling hazardous chemical waste and are designed to ensure the protection of laboratory personnel and the environment.

The dual nature of this compound, possessing structural elements of both pyridine and aniline, necessitates a conservative approach to its disposal, treating it with the caution required for both classes of chemicals. Pyridine and its derivatives are recognized as hazardous waste, and aniline is classified as toxic and hazardous to aquatic life.[1][2][3] Therefore, under no circumstances should 3-(2-Pyridin-4-yl-ethyl)-phenylamine or its residues be disposed of down the drain or in regular solid waste streams.[4][5]

Core Principles of Disposal

The foundational principle for the disposal of 3-(2-Pyridin-4-yl-ethyl)-phenylamine is the prevention of environmental contamination and human exposure. This is achieved through a multi-step process of waste segregation, proper containment, clear labeling, and transfer to a certified hazardous waste management facility.

Hazard Profile and Disposal Rationale

To appreciate the necessity of these procedures, it is crucial to understand the inherent hazards associated with the structural components of 3-(2-Pyridin-4-yl-ethyl)-phenylamine.

Hazard ClassAssociated Structural MoietyRationale for Specialized Disposal
Toxicity Phenylamine (Aniline)Aniline and its derivatives are toxic if swallowed, in contact with skin, or inhaled.[2][3] They are also suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure.[3]
Environmental Hazard Phenylamine (Aniline) & PyridineBoth aniline and pyridine derivatives can be very toxic to aquatic life with long-lasting effects.[2][3] Improper disposal can lead to significant contamination of water and soil.[6]
Flammability PyridinePyridine is a flammable liquid.[7][8] While the subject compound is a solid, this characteristic of a key structural component warrants caution against disposal near ignition sources.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 3-(2-Pyridin-4-yl-ethyl)-phenylamine and materials contaminated with it.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5]

  • Body Protection: A lab coat should be worn to protect against splashes.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Solid Waste:

    • Collect un-used or expired 3-(2-Pyridin-4-yl-ethyl)-phenylamine powder in its original container if possible.

    • For solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, absorbent pads from a spill cleanup), place it in a clearly designated, leak-proof container lined with a clear plastic bag.[9] Do not use black plastic or biohazard bags.[4]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the waste solution in a dedicated, chemically compatible, and sealable container.[4][5]

    • Do not mix this waste with other waste streams, particularly strong oxidizing agents or acids, to avoid potentially violent reactions.[5] The first rinse of any emptied container that held this compound must also be collected as hazardous waste.[4]

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with 3-(2-Pyridin-4-yl-ethyl)-phenylamine must be placed in a designated, puncture-proof sharps container.[9]

Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste.

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[5]

  • The full chemical name, "3-(2-Pyridin-4-yl-ethyl)-phenylamine," must be written on the label.[5]

  • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

  • Note the date when the waste was first added to the container.

Storage of Waste

Proper storage of hazardous waste is crucial to prevent spills and accidents.

  • Store sealed waste containers in a designated, well-ventilated secondary containment area.[4][5] This area should be away from heat, direct sunlight, and sources of ignition.[5]

  • Ensure that incompatible wastes are segregated within the storage area.[4][10]

  • Do not accumulate large quantities of waste in the laboratory. Adhere to institutional limits, which may be as low as 10 gallons.[4]

Requesting Waste Pickup

Timely removal of hazardous waste from the laboratory is the final step in this process.

  • Once a waste container is full (typically no more than 90%), or if you are approaching your laboratory's storage time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][9]

  • Follow your institution's specific procedures for requesting a pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Pyridin-4-yl-ethyl)-phenylamine.

DisposalWorkflow start Generation of 3-(2-Pyridin-4-yl-ethyl)-phenylamine Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste (Powder, Contaminated Items) segregate->solid Solid liquid Liquid Waste (Solutions, Rinsate) segregate->liquid Liquid sharps Contaminated Sharps segregate->sharps Sharps collect_solid Collect in Labeled, Leak-Proof Container solid->collect_solid collect_liquid Collect in Labeled, Compatible Solvent Waste Container liquid->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_sharps->store pickup Request Waste Pickup from EHS store->pickup end Proper Disposal by Certified Facility pickup->end

Caption: Disposal workflow for 3-(2-Pyridin-4-yl-ethyl)-phenylamine.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood if the spill is small and contained there.[5]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical spill kit, to contain the spill.[5]

  • Collect Absorbed Material: Carefully collect the absorbed material into a sealable, labeled hazardous waste container.[5]

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department.[4]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your research environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • University of Toronto Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1989). Public Health Statement for Pyridine. Retrieved from [Link]

  • Naeem, A., & Al-Sudani, F. T. (2018). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health, 2018, 8506368. [Link]

  • Loba Chemie. (n.d.). ANILINE AR Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE AR Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-nitro-N-(2-pyridin-4-ylethyl)pyridin-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(2-pyridin-4-yl-ethyl)-1H-indole. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(2-Pyridin-4-yl-ethyl)-phenylamine

[1][2]

Executive Safety Assessment

Status: HIGH RISK – Treat as a Potent Toxicant & Skin Sensitizer.

Handling 3-(2-Pyridin-4-yl-ethyl)-phenylamine requires a safety protocol that addresses two distinct structural hazards: the aniline moiety (phenylamine) and the pyridine ring .[1][2] While specific toxicological data for this exact intermediate may be limited, the Precautionary Principle mandates treating it according to the highest hazard class of its functional groups.

The "Hidden" Danger: The primary risk is not just chemical burns, but transdermal absorption leading to systemic toxicity (Methemoglobinemia). Standard laboratory nitrile gloves often provide insufficient protection against aromatic amines, leading to a false sense of security.

Hazard Identification Summary (GHS Standards)
Hazard ClassCategoryHazard StatementCritical Implication
Acute Toxicity Cat 3 (Oral/Dermal/Inhal)H301+H311+H331Toxic by all routes.[1][2][3][4] Rapid absorption expected.
Skin Sensitization Cat 1H317May cause allergic skin reaction.[3]
Eye Damage Cat 1/2AH318/H319Risk of serious eye damage/irritation.[5][6]
STOT - RE Cat 2H373Damage to blood (Methemoglobin) via prolonged exposure.[1][2]
Aquatic Toxicity Cat 1H400Very toxic to aquatic life.[3][7][8]

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard PPE" to a Barrier-Redundancy Model .

A. Hand Protection (The Critical Control Point)

Scientific Rationale: Aromatic amines (anilines) are known to permeate thin disposable nitrile gloves in <10 minutes. Pyridine derivatives can also act as permeation enhancers.

  • Primary Recommendation: Double-Gloving Strategy .

    • Inner Layer: 4-mil Nitrile (Disposable).[2]

    • Outer Layer: 5-8 mil Nitrile (Extended Cuff) OR Laminate (Silver Shield/4H) for stock solution handling.[2]

  • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 60 minutes.

  • Forbidden: Latex (poor organic resistance), Vinyl (rapid permeation).

B. Respiratory Protection

Scientific Rationale: The solid powder form poses the highest risk. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.

  • Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary (If outside hood): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1][2] Note: N95 masks offer NO protection against vapors if the solid sublimes or is in solution.

C. Eye & Body Protection[4][9][10]
  • Eyes: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient due to the risk of absorption through the lacrimal ducts if dust/aerosol contacts the eye.

  • Body: Tyvek® lab coat (or similar impervious material) with elastic cuffs. Cotton lab coats absorb liquids and hold toxic anilines against the skin.

Operational Workflow: Safe Handling Protocol

The following diagram outlines the mandatory decision logic for handling this compound, ensuring engineering controls are prioritized over PPE.

SafeHandlingStartSTART: Task AssessmentStateCheckIs the Chemical Solid or Liquid?Start->StateCheckSolidPathSolid / Powder FormStateCheck->SolidPathHigh Inhalation RiskLiquidPathLiquid / SolutionStateCheck->LiquidPathHigh Absorption RiskWeighingWEIGHING PROTOCOL:1. Use Anti-Static Gun (reduce dust)2. Work inside Balance Enclosure/Hood3. Pre-weigh solvent in closed vialSolidPath->WeighingLiquidHandlingLIQUID HANDLING:Double Nitrile Gloves Required.Use Luer-Lock Syringes (Avoid Needles)LiquidPath->LiquidHandlingDissolutionDISSOLUTION:Add solid to solvent immediately.Do not transport open powder.Weighing->DissolutionWasteDISPOSAL:Segregate into 'Toxic Organic' Stream.Wash all glassware with 10% HCl (acidify)Dissolution->WasteLiquidHandling->Waste

Caption: Decision-logic workflow for minimizing exposure risks during the transition from solid state (inhalation hazard) to liquid state (absorption hazard).

Detailed Step-by-Step Procedure
Step 1: Engineering Setup
  • Verify Fume Hood flow (Magnahelic gauge or tissue test).

  • Place a disposable absorbent pad (plastic backed) on the work surface. This captures any micro-spills and prevents contamination of the hood sash.

  • Prepare a "Solid Waste" bag inside the hood for contaminated wipes/gloves.

Step 2: Weighing (Highest Risk Operation)[1][2]
  • Context: Static electricity can cause the fine powder to "jump," creating an aerosol.

  • Action:

    • Tare the weighing boat/vial before opening the chemical container.

    • Use an anti-static gun on the container and spatula if available.

    • Transfer solid gently. If spilling occurs, DO NOT brush it off. Cover with a wet wipe (solvent-dampened) and dispose of the wipe as hazardous waste.

Step 3: Solubilization
  • Action: Dissolve the solid as quickly as possible. Once in solution, the inhalation risk drops, but the skin absorption risk increases (solvents like DMSO or Methanol carry the toxin through the skin faster).

  • Labeling: Immediately label the vial with "TOXIC" and the concentration.

Step 4: Decontamination[9]
  • Wipe down the balance and work area with 10% HCl (aq) followed by water.

    • Why? The acid converts the phenylamine/pyridine base into its hydrochloride salt, which is water-soluble and less volatile, making it easier to clean [1].

  • Remove outer gloves inside the hood and discard.

Emergency Response & First Aid

Critical Warning: If exposed, symptoms of methemoglobinemia (blue lips/fingernails, headache, oxygen deprivation) may be delayed by 1-4 hours.

Exposure RouteImmediate ActionMedical Note
Skin Contact Wash with soap and water for 15 mins.[1][2] DO NOT use alcohol/solvent (increases absorption).Monitor for cyanosis.
Eye Contact Rinse for 15 mins. Lift eyelids.Alkaline nature requires prolonged rinsing.
Inhalation Move to fresh air.[3][5][6][10] Oxygen if breathing is labored.[4]Requires observation for respiratory edema.
Spill Cleanup Evacuate area. Use Chemsorb or vermiculite. Do not use paper towels (flammability/evaporation risk).Wear full PPE including respirator.[7][10][11]

Disposal Protocol

Regulatory Status: Pyridine and Aniline derivatives are often classified as P-listed or U-listed wastes (or equivalent local hazardous waste) depending on jurisdiction.

  • Segregation: Do not mix with oxidizers (risk of exothermic reaction).

  • Container: Collect in a dedicated "Toxic Organic Waste" carboy.

  • Rinsate: The first 3 rinses of any glassware used must go into the hazardous waste stream, not the sink.

  • Final Disposal: High-temperature incineration is the only approved method for destruction [2].

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. Centers for Disease Control and Prevention. Retrieved from [Link][1][2]

  • PubChem. (2025). Pyridine Safety and Hazards. National Library of Medicine. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline. United States Department of Labor. Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.